MIF098
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
3-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c1-10-5-6-14-13(7-10)16(15(18)19-14)9-11-3-2-4-12(17)8-11/h2-8,17H,9H2,1H3 |
InChI 键 |
JJXKGUBHEQGADG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=CC=C3)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of MIF098: A Technical Guide for Researchers
An In-depth Analysis of a Potent Macrophage Migration Inhibitory Factor (MIF) Antagonist
MIF098 is a potent and selective small-molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer. This technical guide provides a detailed overview of the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its effects on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and oncology.
Core Mechanism: Inhibition of the MIF-CD74 Interaction
The primary mechanism of action of this compound is the disruption of the interaction between MIF and its primary cell surface receptor, CD74.[1][2][3] By binding to MIF, this compound allosterically inhibits its binding to CD74, thereby preventing the initiation of downstream signaling cascades that promote inflammation, cell proliferation, and fibrosis.[2] This targeted antagonism forms the basis of this compound's therapeutic potential.
Quantitative Analysis of this compound Activity
This compound has been characterized through various in vitro assays to quantify its potency and selectivity. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Context | Reference |
| IC₅₀ | ~0.010 µM | MIF Tautomerase Assay | [4] |
| Binding Affinity (KD) | 5.1-fold increase (from 6.5 x 10⁻⁹ to 3.3 x 10⁻⁸ M) | MIF binding to its receptor | [5] |
| ERK1/2 Phosphorylation Inhibition | 200-fold greater than ISO-1 | Cell-based signal transduction assay | [5] |
| MIF-1 vs. MIF-2 Inhibition | 1250-fold greater inhibition of MIF-1 | HPP Tautomerization Assay | [6] |
| MIF-1-CD74 Binding Inhibition | 40% at 1 µM | In vitro competitive binding assay | [6] |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Dosage | Administration Route | Animal Model | Outcome | Reference |
| Pulmonary Hypertension | 40 mg/kg, once a day for 4 weeks | Intraperitoneal injection | Hypoxia-induced C57BL/6J mice | Attenuated pulmonary arterial hypertension | [7] |
Table 2: In Vivo Efficacy of this compound
Impact on Key Signaling Pathways
This compound's antagonism of the MIF-CD74 axis leads to the modulation of several critical intracellular signaling pathways.
MAPK/ERK1/2 Pathway
This compound effectively inhibits the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), a key downstream event of MIF-CD74 signaling.[5][8] This inhibition is crucial for its anti-proliferative and anti-migratory effects on cells such as pulmonary artery smooth muscle cells (PASMCs).[8]
Caption: this compound inhibits the MAPK/ERK1/2 signaling pathway.
TGF-β1/Smad2/3 Pathway
This compound has been shown to reduce collagen synthesis by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 pathway.[7][8] It achieves this by reducing the phosphorylation of Smad2 and Smad3, leading to a decrease in the expression of fibrotic proteins like fibronectin and collagen I and II.[7]
Caption: this compound's inhibitory effect on the TGF-β1/Smad2/3 pathway.
NLRP3 Inflammasome Pathway
In the context of immune responses, this compound suppresses the activation of the NLRP3 inflammasome.[2][3] By blocking the MIF-CD74 interaction on human monocytes, it downregulates the expression of NLRP3, a critical step in inflammasome assembly. This leads to reduced caspase-1 activation and a subsequent decrease in the production of the pro-inflammatory cytokine IL-1β.[2][3] this compound also moderately reduces the activation of NF-κB, which is known to up-regulate NLRP3.[2]
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Cell Cycle Regulation
This compound influences cell cycle progression, contributing to its anti-proliferative effects. In pulmonary artery smooth muscle cells stimulated with PDGF-BB, treatment with this compound leads to a reduction in the expression of cell cycle-promoting proteins such as Cyclin D1, CDK4, and CDK6.[7] Conversely, it increases the expression of cell-cycle arrest proteins, including p53 and p21.[7]
Detailed Experimental Protocols
The following are summaries of methodologies for key experiments used to characterize the mechanism of action of this compound, based on published literature.
Cell Proliferation and Migration Assays
-
Objective: To assess the effect of this compound on the proliferation and migration of cells, such as mouse pulmonary artery smooth muscle cells (mPASMCs).
-
Protocol Summary:
-
Cell Culture: mPASMCs are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 48 hours), often in the presence of a stimulant like PDGF-BB.
-
Proliferation Assay (e.g., EdU Staining): Proliferation is measured by the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by fluorescent detection.
-
Migration Assay (e.g., Transwell Assay): Cell migration is assessed using a Transwell chamber, where cells migrate through a porous membrane towards a chemoattractant. The number of migrated cells is quantified after staining.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Protocol Summary:
-
Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK1/2, total ERK1/2, p-Smad2/3, Cyclin D1, p53) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Collagen Synthesis Assay
-
Objective: To measure the effect of this compound on collagen production.
-
Protocol Summary:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound in the presence of a pro-fibrotic stimulus like TGF-β1.
-
Sample Collection: Cell culture supernatants or cell lysates are collected.
-
Quantification (e.g., ELISA or Western Blot): The levels of collagen I, collagen II, and fibronectin are quantified using enzyme-linked immunosorbent assay (ELISA) kits or by Western blot analysis as described above.
-
Experimental Workflow Overview
The general workflow for investigating the mechanism of action of this compound involves a combination of in vitro and in vivo studies.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized antagonist of MIF that exerts its effects through the specific inhibition of the MIF-CD74 receptor interaction. This leads to the downstream modulation of multiple signaling pathways, including the MAPK/ERK, TGF-β1/Smad, and NLRP3 inflammasome pathways, as well as the regulation of key cell cycle proteins. The comprehensive data from in vitro and in vivo studies underscore the therapeutic potential of this compound in diseases driven by MIF-mediated pathology. This guide provides a foundational understanding of its mechanism for researchers seeking to explore its utility in various disease models.
References
- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 2. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nia.nih.gov [nia.nih.gov]
- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antagonistic Action of MIF098 on the MIF-CD74 Signaling Axis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity. Its binding to the cell surface receptor CD74 initiates a cascade of intracellular signaling events implicated in a variety of inflammatory diseases and cancers.[1][2][3][4] MIF098 is a small molecule antagonist designed to specifically inhibit the interaction between MIF and CD74, thereby representing a promising therapeutic agent.[5][6] This technical guide provides an in-depth analysis of the MIF-CD74 interaction and the inhibitory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
The MIF-CD74 Interaction and Downstream Signaling
MIF binds to the extracellular domain of the type II transmembrane protein CD74 with high affinity.[1][4] This interaction is a crucial first step for the activation of several downstream signaling pathways that regulate cellular processes such as proliferation, survival, and inflammation.[3][7] Upon MIF binding, CD74 can form a complex with CD44, which is essential for initiating the signal transduction cascade.[2][7]
Key signaling pathways activated by the MIF-CD74 axis include:
-
MAPK/ERK Pathway: The binding of MIF to CD74 leads to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) MAP kinase cascade.[1][4] This pathway is a central regulator of cell proliferation and survival.[3][8]
-
PI3K/Akt Pathway: The MIF-CD74 interaction also triggers the activation of the PI3K-Akt signaling pathway, which is another critical mediator of cell survival and proliferation.[2][7]
-
NF-κB Pathway: Activation of the NF-κB pathway, a key regulator of inflammatory responses, has also been observed following MIF binding to CD74.[7][9]
These signaling events collectively contribute to the diverse biological functions of MIF, including its role in promoting inflammation and tumorigenesis.[2][10]
This compound: A Potent Antagonist of the MIF-CD74 Interaction
This compound is a small molecule antagonist that effectively blocks the binding of MIF to its receptor CD74.[6][11] By disrupting this initial interaction, this compound inhibits the subsequent activation of downstream signaling pathways and the associated cellular responses.[5][8]
Quantitative Data on MIF-CD74 Interaction and this compound Inhibition
The following tables summarize the key quantitative data related to the MIF-CD74 interaction and the inhibitory activity of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| MIF to soluble CD74 | ~9 x 10⁻⁹ M (9 nM) | Surface Plasmon Resonance | [1][4] |
| Effect of this compound | |||
| Reduction in MIF binding affinity to CD74 | 5.1-fold increase in Kd (from 6.5 x 10⁻⁹ M to 3.3 x 10⁻⁸ M) | Not specified | [6] |
| Inhibition of ERK1/2 Phosphorylation | 200-fold more potent than ISO-1 | Cell-based signal transduction assay | [6] |
| IC50 (MIF tautomerase assay) | ~0.010 µM | Tautomerase Assay | [12] |
| In Vitro Studies with this compound |
| Cell Type |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) |
| Human Monocytes |
| Human Synovial Fibroblasts |
| In Vivo Studies with this compound |
| Animal Model |
| Hypoxia-induced pulmonary hypertension in C57BL/6J mice |
| Collagen-induced arthritis in DBA1/J mice |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Surface Plasmon Resonance (BIAcore Analysis) for Binding Affinity
-
Objective: To determine the dissociation constant (Kd) of the interaction between MIF and soluble CD74.
-
Method: A recombinant, soluble form of the CD74 extracellular domain is immobilized on a sensor chip. Recombinant MIF is then flowed over the chip at various concentrations. The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface. The Kd is calculated from these rates.[1][4]
Cell-Based ERK1/2 Phosphorylation Assay
-
Objective: To assess the inhibitory effect of this compound on MIF-induced ERK1/2 phosphorylation.
-
Cell Lines: Human Raji B cells or CCL210 human lung fibroblasts.[1][4]
-
Protocol:
-
Cells are rendered quiescent by serum starvation.
-
Cells are pre-incubated with this compound or a vehicle control.
-
Cells are stimulated with recombinant MIF (e.g., 50 ng/ml) for a specified time (e.g., 2.5 hours).[1]
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Western blot analysis is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2 to determine the level of activation.[1][8]
-
In Vitro Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on cell proliferation.
-
Cell Line: Pulmonary Artery Smooth Muscle Cells (PASMCs).[5]
-
Protocol:
-
PASMCs are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 hours).[5]
-
Cell proliferation is assessed using a standard method such as MTT or BrdU incorporation assay.
-
In Vivo Model of Hypoxia-Induced Pulmonary Hypertension
-
Objective: To investigate the therapeutic potential of this compound in a disease model.
-
Animal Model: C57BL/6J mice.[8]
-
Protocol:
-
Mice are subjected to hypoxic conditions to induce pulmonary hypertension.
-
A treatment group receives daily intraperitoneal injections of this compound (e.g., 40 mg/kg) for a specified period (e.g., 4 weeks).[5][8]
-
A control group receives vehicle injections.
-
At the end of the treatment period, physiological parameters such as right ventricular systolic pressure (RVSP) are measured.
-
Histological analysis of the pulmonary arteries is performed to assess hyperproliferation, muscularization, and collagen deposition.[8]
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: MIF-CD74 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.
Conclusion
The interaction between MIF and its receptor CD74 represents a significant signaling nexus in inflammatory and oncogenic processes. The development of small molecule antagonists such as this compound, which effectively disrupts this interaction, offers a promising therapeutic strategy. This technical guide has provided a comprehensive overview of the MIF-CD74 axis, the inhibitory action of this compound, and the experimental methodologies used to characterize this system. The presented data and visualizations serve as a valuable resource for researchers and drug development professionals working to advance therapies targeting this critical pathway.
References
- 1. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD74 and macrophage migration inhibitory factor as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nia.nih.gov [nia.nih.gov]
- 7. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
- 8. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways Modulated by MIF098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIF098 is a small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer. By binding to the MIF protein, this compound effectively inhibits its interaction with its primary cell surface receptor, CD74. This blockade disrupts the initiation of a cascade of downstream signaling events, leading to the modulation of cellular processes such as proliferation, migration, inflammation, and fibrosis. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.
Data Presentation
The following tables summarize the quantitative data available on the activity and effects of this compound.
Table 1: Biochemical and In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | Reduces MIF-CD74 KD by 5.1-fold (from 6.5 nM to 33 nM) | Cell-free | [1] |
| ERK1/2 Phosphorylation Inhibition | 200-fold greater inhibition compared to ISO-1 | Cell-based assay | [1] |
| In Vitro Concentration Range | 0-10 µM | Mouse Pulmonary Artery Smooth Muscle Cells (mPASMCs) | [2] |
| Hepatocyte Treatment Concentration | 20 µM | AML-12 Hepatocytes | [3] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Duration | Application | Reference |
| Hypoxia-induced Pulmonary Hypertension (C57BL/6J mice) | 40 mg/kg | Intraperitoneal | Once daily for 4 weeks | Research | [2] |
Core Downstream Signaling Pathways Affected by this compound
This compound, by inhibiting the MIF-CD74 interaction, modulates several key intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. MIF is a known activator of this pathway. This compound has been shown to inhibit the phosphorylation of ERK1/2, a key downstream effector in this cascade.[1][4]
References
The Role of MIF098 in Inhibiting the MAPK/ERK1/2 Pathway: A Technical Guide
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine critically involved in the regulation of inflammatory responses and cell proliferation. A key mechanism through which MIF exerts its effects is the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. Dysregulation of this pathway is implicated in numerous pathologies, including cancer and inflammatory diseases. MIF098, a potent and specific small molecule antagonist of MIF, has emerged as a significant tool for studying and potentially treating these conditions. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits the MAPK/ERK1/2 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling events.
Introduction to MIF and the MAPK/ERK1/2 Pathway
Macrophage Migration Inhibitory Factor (MIF) is a widely expressed cytokine that plays a central role in cell-mediated immunity, immunoregulation, and inflammation.[1] It contributes to tumor progression by promoting cell proliferation, angiogenesis, and invasiveness.[2][3][4][5] One of the primary signaling cascades activated by MIF is the MAPK/ERK1/2 pathway. This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.[6]
The activation of this pathway typically begins with MIF binding to its cell surface receptor complex, which includes CD74.[1][2] This interaction initiates a series of intracellular phosphorylation events, activating kinases such as Raf-1 and MEK1/2, which in turn phosphorylate and activate ERK1/2.[6] Activated ERK1/2 then translocates to the nucleus to regulate gene expression. This compound is a small molecule antagonist designed to specifically inhibit the activity of MIF.[7][8][9]
Mechanism of Action: this compound Inhibition
This compound functions as a direct antagonist of MIF. Its primary mechanism involves blocking the interaction between MIF and its cognate receptor, CD74.[7] By preventing this initial binding event, this compound effectively halts the entire downstream signaling cascade that would normally lead to the phosphorylation and activation of ERK1/2. This blockade has been shown to be highly effective, leading to a significant reduction in MIF-dependent cellular responses like proliferation and migration.[10]
References
- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 2. Involvement of macrophage migration inhibitory factor in cancer and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallmarks of Cancer Affected by the MIF Cytokine Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic role of macrophage migration inhibitory factor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor modulates proliferation, cell cycle, and apoptotic activity in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nia.nih.gov [nia.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
The Macrophage Migration Inhibitory Factor (MIF) Antagonist, MIF098, Attenuates the Pro-Fibrotic TGFβ1/Smad2/Smad3 Signaling Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta 1 (TGFβ1) is a pleiotropic cytokine that plays a central role in tissue repair and fibrosis. Its signaling through the canonical Smad2/Smad3 pathway is a critical driver of extracellular matrix (ECM) deposition and the differentiation of fibroblasts into myofibroblasts. Dysregulation of this pathway is a hallmark of numerous fibrotic diseases, including pulmonary arterial hypertension and systemic lupus erythematosus. Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that has been implicated in the pathogenesis of these conditions. MIF098, a small molecule antagonist of MIF, has emerged as a potential therapeutic agent. This technical guide provides an in-depth analysis of the effect of this compound on the TGFβ1/Smad2/Smad3 signaling cascade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.
The TGFβ1/Smad2/Smad3 Signaling Pathway and its Interplay with MIF
The canonical TGFβ1 signaling pathway is initiated by the binding of TGFβ1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This phosphorylation event enables the R-Smads to form a complex with the common-mediator Smad (Co-Smad), Smad4. This heteromeric complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those encoding for collagens and fibronectin.
Recent evidence suggests a crosstalk between MIF and the TGFβ1 pathway. MIF can promote the production of TGF-β1 in fibroblasts, thereby amplifying the pro-fibrotic signaling cascade.[1] this compound, by antagonizing MIF, is therefore hypothesized to indirectly suppress TGFβ1-mediated fibrotic responses.
Effect of this compound on the TGFβ1/Smad2/Smad3 Signaling Cascade
In vitro studies utilizing mouse pulmonary artery smooth muscle cells (mPASMCs) have demonstrated that this compound effectively inhibits the TGFβ1/Smad2/Smad3 signaling pathway.[2][3] This inhibition manifests as a reduction in the phosphorylation of Smad2 and Smad3, and a subsequent decrease in the expression of key fibrotic proteins.[2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on markers of the TGFβ1/Smad2/Smad3 pathway in mPASMCs.
| Parameter | Cell Line | Treatment | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Smad2 Phosphorylation | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |
| Smad3 Phosphorylation | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |
| Fibronectin Expression | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |
| Collagen I Expression | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |
| Collagen II Expression | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |
In vivo studies in a mouse model of hypoxia-induced pulmonary arterial hypertension have also demonstrated the therapeutic potential of this compound.[2][3]
| Parameter | Animal Model | This compound Dosage | Administration Route | Duration | Observed Effect | Reference |
| Pulmonary Artery Fibrosis | Hypoxic male C57BL/6J mice | 40 mg/kg | Intraperitoneal injection | 4 weeks (once daily) | Reduced | [2] |
| Right Ventricle Collagen Deposition | Hypoxic male C57BL/6J mice | 40 mg/kg | Intraperitoneal injection | 4 weeks (once daily) | Reduced | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the effect of this compound on the TGFβ1/Smad2/Smad3 signaling cascade.
Cell Culture and Treatment
-
Cell Line: Mouse pulmonary artery smooth muscle cells (mPASMCs).
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to treatment, cells are serum-starved for 18-22 hours in serum-free media to reduce basal signaling activity.[4]
-
TGFβ1 Stimulation: Cells are stimulated with recombinant human TGFβ1 (e.g., 10 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 48 hours for protein expression studies).[4]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0-10 µM) prior to or concurrently with TGFβ1 stimulation.[2]
Western Blot Analysis for Phosphorylated and Total Smad2/3
This protocol is a representative method synthesized from established procedures for detecting phosphorylated Smad proteins.[4][5][6]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1X Cell Lysis Buffer (e.g., #9803 from Cell Signaling Technology) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate (e.g., 3 pulses of 15 seconds each) to ensure the release of nuclear proteins.[4]
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a detergent-compatible protein assay (e.g., Bio-Rad RC DC Protein Assay).
-
-
Sample Preparation and Electrophoresis:
-
Mix the protein lysate with SDS sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[4]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425) (e.g., from Cell Signaling Technology, #8828 or Santa Cruz Biotechnology, sc-11769) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To determine total Smad2/3 levels, the membrane can be stripped and re-probed with antibodies against total Smad2 and Smad3.
-
β-actin or GAPDH should be used as a loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: TGFβ1/Smad2/Smad3 signaling cascade and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on TGFβ1-induced signaling.
Conclusion
This compound demonstrates clear inhibitory effects on the pro-fibrotic TGFβ1/Smad2/Smad3 signaling cascade in pulmonary artery smooth muscle cells. By reducing the phosphorylation of Smad2 and Smad3, this compound leads to a downstream decrease in the expression of key extracellular matrix proteins, including fibronectin and collagens. These findings, supported by both in vitro and in vivo data, highlight the therapeutic potential of this compound in treating diseases characterized by excessive fibrosis. Further research is warranted to elucidate the precise molecular mechanisms of interaction between the MIF and TGFβ1 pathways and to explore the full clinical utility of this compound in a broader range of fibrotic conditions.
References
- 1. Macrophage migration inhibitory factor regulates joint capsule fibrosis by promoting TGF-β1 production in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
The Discovery and Development of MIF098: A Potent Inhibitor of Macrophage Migration Inhibitory Factor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. Its role in modulating critical immune responses has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MIF098, a potent small-molecule inhibitor of MIF. This document is intended for researchers, scientists, and drug development professionals interested in the biology of MIF and the development of novel anti-inflammatory therapeutics.
Discovery and Structure-Based Design of this compound
This compound, with the chemical structure 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, was identified through a rational, structure-based molecular design program aimed at inhibiting the interaction between MIF and its primary cell-surface receptor, CD74.[1] This approach leveraged the known crystal structure of MIF to computationally screen and design molecules with high affinity and specificity for the MIF tautomerase active site, which is crucial for its biological activity.[1][2][3] The design of this compound also drew insights from the observation that natural compounds like dietary isothiocyanates can covalently bind to the same domain of MIF, leading to its inactivation.[1]
Quantitative Analysis of this compound Activity
This compound has demonstrated potent inhibitory activity in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data gathered from preclinical studies.
| Parameter | Value | Assay | Reference |
| IC50 | ~0.010 µM | MIF Tautomerase Assay | [4] |
| Binding Affinity (Kd) | Reduces MIF-CD74 Kd by 5.1-fold (from 6.5 x 10⁻⁹ M to 3.3 x 10⁻⁸ M) | In vitro binding assay | [1] |
| ERK1/2 Phosphorylation Inhibition | 200-fold more potent than ISO-1 | Cell-based signal transduction assay | [1] |
| Table 1: In Vitro Activity of this compound |
| Preclinical Model | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 20 mg/kg ip bid; 40 mg/kg bid or 80 mg/kg qd | Equipotent to prednisolone (3 mg/kg qd). Well-tolerated over 20 days. | [1] |
| Hypoxia-Induced Pulmonary Hypertension (Mouse) | 40 mg/kg intraperitoneal injection, once a day for 4 weeks | Attenuated the process of hypoxia-induced pulmonary arterial hypertension. Reduced right ventricular systolic pressure (RVSP), medial wall thickness, muscularization, and collagen deposition. | [5][6] |
| Broncho-pulmonary Dysplasia and Hyperoxic Lung Injury (Mouse) | Not specified | Recapitulates Mif-gene deficiency. | [1] |
| Table 2: In Vivo Efficacy of this compound |
Signaling Pathways and Mechanism of Action
MIF exerts its biological functions primarily through its cell surface receptor CD74. The binding of MIF to CD74 initiates a cascade of downstream signaling events that are central to the inflammatory response. This compound acts as an antagonist, blocking the MIF-CD74 interaction and thereby inhibiting these signaling pathways.
Figure 1: MIF Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester.
Materials:
-
Recombinant human or murine MIF
-
L-dopachrome methyl ester (substrate)
-
Assay Buffer (e.g., 50 mM Bis-Tris buffer, pH 6.2)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add a fixed concentration of recombinant MIF (e.g., 100 nM) to each well of a 96-well plate.
-
Add the diluted test compound to the wells containing MIF and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.
-
Immediately monitor the decrease in absorbance at 475 nm over time using a spectrophotometer in kinetic mode.
-
The rate of the reaction is proportional to the MIF tautomerase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
MIF-CD74 Binding Assay
This assay quantifies the ability of a test compound to disrupt the interaction between MIF and its receptor, CD74.
Materials:
-
Recombinant human MIF
-
Recombinant soluble CD74 (sCD74)
-
ELISA plates
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated anti-MIF antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with recombinant sCD74 overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
In a separate plate, pre-incubate a fixed concentration of recombinant MIF with serial dilutions of the test compound (this compound) for 1 hour at room temperature.
-
Transfer the MIF/compound mixtures to the sCD74-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound MIF.
-
Add a biotinylated anti-MIF antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate, incubating for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The signal is proportional to the amount of MIF bound to CD74. Calculate the percent inhibition and determine the IC50 or Kd value.
ERK1/2 Phosphorylation Western Blot
This assay assesses the effect of this compound on MIF-induced downstream signaling by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell line expressing CD74 (e.g., human synovial fibroblasts, THP-1 monocytes)
-
Cell culture medium and supplements
-
Recombinant human MIF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of recombinant MIF for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against t-ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the discovery and characterization of this compound.
Figure 2: Discovery workflow for this compound.
Figure 3: Experimental workflow for the collagen-induced arthritis model.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for MIF-driven diseases. Its discovery through a rational, structure-based design process has yielded a potent and specific inhibitor of the MIF-CD74 interaction. The comprehensive preclinical data, including robust in vitro activity and in vivo efficacy in models of arthritis and pulmonary hypertension, underscore the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers and drug developers working to further explore the therapeutic applications of MIF inhibition and advance novel treatments for inflammatory and autoimmune disorders.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design for improved MIF inhibitors | Baxter Laboratory [baxterlab.yale.edu]
- 4. pnas.org [pnas.org]
- 5. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MIF098: A Potent Antagonist of Macrophage Migration Inhibitory Factor
Introduction
MIF098 is a potent and specific small-molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer.[1][2] Identified through structure-based molecular design, this compound functions by inhibiting the interaction between MIF and its primary cell-surface receptor, CD74.[3] Its oral bioavailability and tolerability in preclinical models have positioned it as a significant tool for researchers and a promising candidate for therapeutic development.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound, supplemented with detailed experimental protocols and pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, is a substituted benzoxazol-2-one.[3][4] Its core structure was designed to specifically interact with the binding site of MIF.
| Property | Value | Reference |
| Chemical Name | 3-((3-Hydroxyphenyl)methyl)-5-methyl-1,3-benzoxazolidin-2(3H)-one | [5] |
| CAS Number | 1208448-95-6 | [5][6][7] |
| Molecular Formula | C₁₅H₁₃NO₃ | [5][7] |
| Molecular Weight | 255.27 g/mol | [5][7] |
| Appearance | Powder | [7] |
| Purity | >98% | [7] |
| Storage | -20°C (Powder, 2 years); 4°C (in solvent, 2 weeks) | [7] |
Mechanism of Action
This compound exerts its biological effects by acting as a direct antagonist to the MIF protein. The MIF cytokine is a trimer that interacts with the CD74 receptor on the cell surface.[8][9] This interaction initiates a signaling cascade that is crucial for various pro-inflammatory and cell growth responses.
This compound was specifically designed to block the MIF-CD74 interaction.[3][5] By binding to MIF, this compound prevents the recruitment of the co-receptor CD44, which is a necessary step for downstream signal transduction.[8][10] The primary signaling pathway inhibited by this action is the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[11] this compound has been shown to be highly effective in attenuating MIF-dependent ERK1/2 phosphorylation.[3][4][10]
Furthermore, this compound has demonstrated selectivity for MIF-1 over MIF-2 (also known as D-dopachrome tautomerase), a related cytokine, showing a 1250-fold greater inhibition of MIF-1 in tautomerase assays.[10]
Caption: this compound inhibits the MIF/CD74 signaling cascade.
Beyond the ERK pathway, this compound also modulates other critical cellular processes. It has been shown to reduce collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway and to suppress the NLRP3 inflammasome, which leads to decreased production of the inflammatory cytokine IL-1β.[5][6][11]
Pharmacological Properties and Biological Activity
This compound has demonstrated significant activity in both in vitro and in vivo settings, highlighting its potential as a therapeutic agent.
In Vitro Activity
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays.
| Parameter | Value | Assay/System | Reference |
| IC₅₀ | ~10 nM | MIF Tautomerase Assay | [4] |
| Binding Affinity (Kᴅ) | Reduces Kᴅ by 5.1-fold (from 6.5 nM to 33 nM) | MIF binding to its receptor | [3] |
| ERK1/2 Phosphorylation | 200-fold greater reduction compared to ISO-1 | Cell-based signal transduction assay | [3] |
| Selectivity | 1250-fold greater inhibition of MIF-1 vs. MIF-2 | HPP Tautomerization Assay | [10] |
In Vivo Efficacy
Preclinical studies in mouse models have confirmed the biological activity and therapeutic potential of this compound. The compound is orally bioavailable and well-tolerated.[3]
| Disease Model | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis | 20 mg/kg IP BID; 40 mg/kg BID; 80 mg/kg QD | Equipotent to prednisolone (3 mg/kg QD); well-tolerated. | [3] |
| Hypoxia-Induced Pulmonary Hypertension | 40 mg/kg IP QD for 4 weeks | Decreased Right Ventricular Systolic Pressure (RVSP); inhibited pulmonary artery hyperproliferation, muscularization, and collagen deposition. | [6][11] |
| Bronchopulmonary Dysplasia & Hyperoxic Lung Injury | Not specified | Recapitulates Mif-gene deficiency. | [3] |
| Ethanol-Induced Liver Injury (Gao-Binge model) | Not specified | Delayed the binge-associated Unfolded Protein Response (UPR). | [12] |
Key Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of key experimental methods used to characterize this compound.
Cell-Based ERK1/2 Phosphorylation Assay
This assay quantifies the ability of this compound to inhibit MIF-induced signaling.
-
Cell Culture: Primary human fibroblasts or other CD74-expressing cells are cultured to sub-confluence in appropriate media.
-
Starvation: Cells are serum-starved for several hours to reduce basal levels of phosphorylated ERK.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Recombinant human MIF-1 is added to the culture medium to stimulate the cells for a short period (e.g., 10-15 minutes).
-
Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Quantification: Cell lysates are analyzed by Western blot using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Band intensities are quantified using densitometry to determine the ratio of p-ERK to total ERK.
In Vivo Murine Model of Pulmonary Hypertension
This protocol assesses the therapeutic efficacy of this compound in a disease model.
-
Animal Model: C57BL/6J mice are used.
-
Disease Induction: Mice are placed in a hypoxic chamber (e.g., 10% O₂) for a period of 4 weeks to induce pulmonary arterial hypertension (PAH).
-
Treatment: A treatment group receives daily intraperitoneal injections of this compound (e.g., 40 mg/kg). A control group receives vehicle injections.
-
Hemodynamic Measurement: At the end of the treatment period, mice are anesthetized, and Right Ventricular Systolic Pressure (RVSP) is measured via right heart catheterization as an indicator of PAH severity.
-
Histopathological Analysis: Lungs and hearts are harvested and fixed. Tissue sections are stained (e.g., with Hematoxylin & Eosin, Masson's Trichrome) to assess pulmonary artery muscularization, medial wall thickness, and collagen deposition (fibrosis).
Caption: Workflow for the in vivo murine model of PAH.
This compound is a well-characterized, potent, and selective antagonist of the MIF-CD74 signaling axis. Its ability to modulate key inflammatory and proliferative pathways, combined with favorable in vivo pharmacokinetics, makes it an invaluable research tool for dissecting the role of MIF in health and disease. The robust preclinical data available for this compound underscore its potential for further development as a therapeutic agent for a variety of conditions, including autoimmune diseases and pulmonary hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nia.nih.gov [nia.nih.gov]
- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|1208448-95-6|COA [dcchemicals.com]
- 8. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 9. Crystal structure of macrophage migration inhibitory factor (MIF), a glucocorticoid-induced regulator of cytokine production, reveals a unique architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Role of Macrophage Migration Inhibitory Factor in Upstream Control of the Unfolded Protein Response after Ethanol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
MIF098: A Novel Antagonist of Macrophage Migration Inhibatory Factor (MIF) for Immunoinflammatory Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of a wide range of immunoinflammatory diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and pulmonary arterial hypertension (PAH). Its broad pro-inflammatory functions and its upstream position in the inflammatory cascade make it a compelling therapeutic target. This technical guide provides an in-depth overview of MIF098, a novel, orally bioavailable small molecule antagonist of MIF, for researchers and drug development professionals exploring new therapeutic avenues in immunoinflammatory disorders.
This compound: Mechanism of Action and In Vitro Activity
This compound, with the chemical name 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, was identified through a rational, structure-based design program to specifically inhibit the interaction between MIF and its primary cell-surface receptor, CD74. By blocking this interaction, this compound effectively antagonizes the downstream signaling pathways activated by MIF, thereby mitigating its pro-inflammatory effects.
Quantitative In Vitro Data
The following table summarizes the key quantitative data on the in vitro activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | ~0.010 µM | MIF tautomerase assay | [1] |
| Receptor Binding | Reduces KD for MIF binding to its receptor by 5.1-fold (from KD = 6.5 x 10-9 to 3.3 x 10-8 M) | Not specified | [2] |
| ERK1/2 Phosphorylation | 200-fold more potent in reducing ERK1/2 phosphorylation compared to the inhibitor ISO-1 | Cell-based signal transduction assay | [2] |
Preclinical Efficacy of this compound in Immunoinflammatory Disease Models
This compound has demonstrated significant therapeutic potential in various preclinical models of immunoinflammatory diseases. Its efficacy has been evaluated in models of rheumatoid arthritis and pulmonary hypertension, showcasing its potential as a broad-spectrum anti-inflammatory agent.
Collagen-Induced Arthritis (CIA) in Mice
This compound has been shown to be effective in the collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis. It demonstrated efficacy in both prophylactic (before disease induction) and therapeutic (after disease onset) treatment protocols.
| Animal Model | Dosing Regimen | Outcome | Reference |
| DBA1/J mice with CIA | 20 mg/kg ip bid | Equipotent with prednisolone (dosed at 3 mg/kg qd) and well-tolerated over a 20-day course of daily therapy. | [2] |
| DBA1/J mice with CIA | 40 mg/kg bid or 80 mg/kg qd | A small but significant measure of improved efficacy was observed. | [2] |
| DBA1/J mice with CIA | Parenteral (ip) vs. Oral (gavage) | Equivalent therapeutic efficacy was observed. | [2] |
Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) in Mice
In a mouse model of hypoxia-induced pulmonary arterial hypertension, a severe complication of diseases like SLE, this compound demonstrated protective effects.
| Animal Model | Dosing Regimen | Outcome | Reference |
| C57BL/6J mice with hypoxia-induced PAH | 40 mg/kg ip, once a day for 4 weeks | Attenuated the process of hypoxia-induced PAH, reduced right ventricular systolic pressure (RVSP), percentage medial wall thickness, muscularization, and right ventricle collagen deposition. | [3][4] |
Signaling Pathways Modulated by this compound
MIF exerts its pro-inflammatory effects through the activation of several intracellular signaling pathways. This compound has been shown to effectively inhibit key pathways implicated in the pathogenesis of immunoinflammatory diseases.
MAPK/ERK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. MIF is a known activator of this pathway. This compound has been demonstrated to be a potent inhibitor of MIF-dependent ERK1/2 phosphorylation.
Caption: this compound inhibits the MIF-induced MAPK/ERK signaling pathway.
TGF-β1/Smad2/3 Signaling Pathway
The Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway is involved in fibrosis and tissue remodeling, processes that are dysregulated in many chronic inflammatory diseases. This compound has been shown to reduce collagen synthesis by inhibiting this pathway.
Caption: this compound inhibits the TGF-β1/Smad2/3 signaling pathway.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This is a generalized protocol for the induction of CIA in mice, a common model to test the efficacy of anti-arthritic compounds like this compound.
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used as they are highly susceptible to CIA.
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Disease Assessment:
-
Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Clinical scoring is performed based on the swelling and redness of the paws, with a scale of 0-4 for each paw (total score 0-16).
-
-
This compound Treatment:
-
Prophylactic: Administer this compound (e.g., 20-80 mg/kg, ip or oral gavage) daily, starting from the day of primary immunization or a few days before the expected onset of disease.
-
Therapeutic: Administer this compound daily, starting after the mice have developed clinical signs of arthritis (e.g., a clinical score of ≥2).
-
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the general steps to assess the effect of this compound on MIF-induced ERK1/2 phosphorylation in a cell line such as fibroblast-like synoviocytes (FLS).
-
Cell Culture and Starvation:
-
Culture FLS in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
-
Treatment:
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with recombinant MIF (e.g., 100 ng/mL) for 15-30 minutes. Include a non-stimulated control and a MIF-stimulated control without this compound.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.
-
Western Blot for Smad2/3 Phosphorylation
This protocol describes the general procedure to evaluate the inhibitory effect of this compound on TGF-β1-induced Smad2/3 phosphorylation.
-
Cell Culture and Starvation:
-
Culture relevant cells (e.g., fibroblasts) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include appropriate controls.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as described for the ERK1/2 Western blot.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane and incubate with a primary antibody against phospho-Smad2/3 (p-Smad2/3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with an antibody for total Smad2/3 as a loading control.
-
-
Densitometry Analysis:
-
Quantify and normalize the p-Smad2/3 signal to the total Smad2/3 signal.
-
Conclusion
This compound is a promising small molecule inhibitor of MIF with demonstrated in vitro potency and in vivo efficacy in preclinical models of immunoinflammatory diseases. Its ability to modulate key inflammatory signaling pathways, including the MAPK/ERK1/2 and TGF-β1/Smad2/3 pathways, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable information for researchers and drug development professionals working to advance novel treatments for a range of debilitating inflammatory conditions. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nia.nih.gov [nia.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of MIF098 in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. Its strategic upstream position in the inflammatory cascade makes it a compelling therapeutic target. MIF098, a potent small-molecule antagonist of MIF, has emerged as a promising candidate for the treatment of autoimmune disorders. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction to MIF and its Role in Autoimmunity
Macrophage Migration Inhibitory Factor (MIF) is a key regulator of both innate and adaptive immunity. It is implicated in the pathophysiology of a range of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis. MIF exerts its pro-inflammatory effects by binding to its cell surface receptor, CD74, which then forms a complex with CD44 to initiate downstream signaling cascades. This signaling promotes cell proliferation, migration, and the production of other pro-inflammatory mediators. Given its central role in inflammation, inhibition of MIF signaling presents a promising therapeutic strategy for autoimmune diseases.
This compound: A Potent MIF Antagonist
This compound is a small molecule antagonist of MIF that has demonstrated significant therapeutic potential in preclinical models of autoimmune disease. It functions by blocking the interaction between MIF and its receptor CD74, thereby inhibiting downstream pro-inflammatory signaling.
Mechanism of Action
This compound is a noncovalent inhibitor of MIF's biological activity. It has been shown to effectively block MIF-dependent signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key downstream effector of MIF signaling. Furthermore, in the context of fibrosis, a common pathology in many autoimmune diseases, this compound has been shown to reduce collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and related MIF inhibitors.
| Parameter | This compound | ISO-1 (Reference Inhibitor) | Source |
| IC50 (MIF Tautomerase Assay) | ~0.010 µM | - | |
| Kd (MIF-CD74 Binding) | 3.3 x 10⁻⁸ M | - | |
| Reduction in ERK1/2 Phosphorylation | 200-fold greater than ISO-1 | - |
Table 1: In Vitro Activity of this compound
| Animal Model | Disease | This compound Dosage | Key Findings | Source |
| C57BL/6J Mice (Hypoxia-induced) | Pulmonary Arterial Hypertension (PAH) associated with SLE | 40 mg/kg, i.p., daily for 4 weeks | Reduced right ventricular systolic pressure, medial wall thickness, and collagen deposition. | |
| DBA1/J Mice (Collagen-Induced) | Rheumatoid Arthritis | 20 mg/kg, i.p., twice daily or 40 mg/kg, i.p., twice daily or 80 mg/kg, i.p., daily | Showed equipotency with prednisolone (3 mg/kg daily). Higher doses showed improved efficacy. |
Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
In Vitro Assays
This assay measures the ability of an inhibitor to block the tautomerase activity of MIF.
-
Reagents:
-
Recombinant human or mouse MIF
-
This compound or other test compounds
-
Substrate: L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (HPP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
-
Procedure:
-
Pre-incubate MIF with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester).
-
Calculate the initial reaction rates and determine the IC50 value for the inhibitor.
-
This assay directly measures the binding affinity of this compound to MIF.
-
Reagents:
-
Recombinant MIF
-
Fluorescently labeled MIF tracer
-
This compound or other test compounds
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
-
Procedure:
-
In a 384-well black plate, add the fluorescent tracer and MIF.
-
Add serial dilutions of this compound.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate filters.
-
Calculate the dissociation constant (Kd) from the competition binding curve.
-
This assay determines the effect of this compound on MIF-induced cell signaling.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human synovial fibroblasts) to sub-confluency.
-
Starve the cells in serum-free media.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate cells with recombinant MIF.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.
-
In Vivo Models
This is a widely used model for rheumatoid arthritis.
-
Animals: DBA/1J mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Boost the mice with an intradermal injection of an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., intraperitoneally) daily, starting from a specified day post-immunization (prophylactic or therapeutic regimen).
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: this compound inhibits the MIF-CD74 signaling pathway.
Caption: this compound indirectly inhibits the TGF-β/Smad signaling pathway.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
This compound is a potent and promising small-molecule inhibitor of MIF with significant therapeutic potential for the treatment of autoimmune diseases. Its ability to block the pro-inflammatory MIF-CD74 signaling pathway and inhibit fibrosis-related pathways underscores its multifaceted mechanism of action. The preclinical data generated from in vitro and in vivo studies provide a strong rationale for its further development as a novel therapeutic agent for autoimmune disorders. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic utility of this compound and other MIF inhibitors.
understanding the pleiotropic effects of MIF inhibition by MIF098
An In-Depth Technical Guide to the Pleiotropic Effects of MIF Inhibition by MIF098
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide array of inflammatory diseases, autoimmune disorders, and cancers. Its broad range of biological activities makes it a compelling therapeutic target. This compound is a potent, orally bioavailable small-molecule antagonist designed to specifically inhibit MIF's activity by blocking its interaction with the primary cell surface receptor, CD74. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. The document synthesizes findings from preclinical studies, highlighting this compound's impact on cell proliferation, fibrosis, innate immune responses, and cellular stress pathways, thereby offering a foundational resource for researchers engaged in MIF-targeted drug discovery and development.
Introduction to Macrophage Migration Inhibitory Factor (MIF)
Macrophage Migration Inhibitory Factor (MIF) is a highly conserved and widely expressed protein that functions as a pivotal regulator of both innate and adaptive immunity.[1] Initially identified as a T-cell-derived lymphokine, MIF is now recognized as a pleiotropic cytokine with pro-inflammatory, immunoregulatory, and growth-modulating functions.[1] It is released from pre-formed cytoplasmic pools in various cell types in response to stimuli such as microbial products, hypoxia, and inflammatory signals.[1]
MIF exerts its effects by binding to the cell surface receptor CD74, which then recruits co-receptors like CD44 to initiate downstream signaling.[1] This activation triggers multiple pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK), PI3K-Akt, and NF-κB pathways, which collectively promote cell proliferation, survival, and inflammation.[1] Given its central role in driving pathological processes, the development of specific MIF inhibitors has become a significant area of therapeutic research.
This compound: A Specific Small-Molecule Inhibitor of MIF
This compound, with the chemical structure 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, is a potent and specific antagonist of MIF.[1] It was identified through a rational, structure-based design program to selectively block the interaction between MIF and its cognate receptor, CD74.[1] This inhibition prevents the initiation of downstream signaling cascades responsible for MIF's pro-inflammatory and growth-promoting activities. This compound has demonstrated superior potency and favorable pharmacokinetic profiles in preclinical rodent models, making it a valuable tool for investigating the therapeutic potential of MIF inhibition.[1]
Pleiotropic Effects of MIF Inhibition by this compound
This compound's targeted inhibition of the MIF-CD74 axis results in a diverse range of biological effects across different pathological models. These pleiotropic effects underscore the central role of MIF in various disease processes.
Anti-Proliferative and Anti-Fibrotic Effects in Pulmonary Hypertension
In models of pulmonary arterial hypertension (PAH), this compound demonstrates significant therapeutic potential by targeting the underlying cellular processes of vascular remodeling.
-
Inhibition of Cellular Proliferation and Migration: In vitro studies using mouse pulmonary artery smooth muscle cells (mPASMCs) show that this compound inhibits cell proliferation and migration in a concentration-dependent manner (0-10 μM).[2] This effect is mediated by the downregulation of the MAPK/ERK1/2 signaling pathway and the modulation of cell cycle-related proteins.[2][3] Specifically, this compound treatment leads to decreased expression of pro-proliferative proteins like cyclin D1, CDK4, and CDK6, and increased expression of cell-cycle arrest proteins such as p53 and p21.[2]
-
Reduction of Fibrosis: this compound effectively reduces collagen synthesis and pulmonary artery fibrosis by inhibiting the TGFβ1/Smad2/3 signaling pathway.[2][3] This leads to decreased expression of fibronectin and collagens I and II.[2]
-
Amelioration of Hypoxia-Induced PAH: In an in vivo mouse model, daily administration of this compound (40 mg/kg, i.p.) for four weeks significantly attenuates the development of hypoxia-induced pulmonary hypertension.[2][3] This is evidenced by reduced right ventricular systolic pressure (RVSP), decreased pulmonary artery wall thickness and muscularization, and reduced collagen deposition in the right ventricle and pulmonary arteries.[2][3]
Modulation of the NLRP3 Inflammasome and Innate Immunity
MIF plays a critical upstream role in activating the NLRP3 inflammasome, a key component of the innate immune system responsible for producing pro-inflammatory cytokines like IL-1β. This compound has been shown to effectively suppress this activation. In experimental models using human monocytes stimulated with U1-snRNP immune complexes (a trigger found in systemic lupus erythematosus), this compound significantly decreased the production of IL-1β. This suppression is achieved by inhibiting the upregulation of NLRP3 protein expression, which is a rate-limiting step in the activation of the inflammasome complex. These findings highlight a crucial anti-inflammatory mechanism of this compound, positioning it as a potential therapeutic for inflammasome-driven diseases.
Regulation of the Unfolded Protein Response (UPR) in Hepatocellular Stress
In a mouse model of alcohol-related liver disease (the "Gao-Binge" model), MIF was identified as an upstream regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[4] Treatment with this compound (60 mg/kg, i.p.) prevented the early (6-hour) induction of key UPR markers, including the phosphorylation of eIF2α and the expression of CHOP protein, which are associated with hepatocellular injury.[4] This suggests that this compound can protect against certain forms of cellular stress by modulating the UPR.[4][5] Interestingly, at a later time point (9 hours), the protective effect was diminished, indicating a time-dependent and complex role for MIF in regulating the UPR.[4][5]
Summary of Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key findings.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell/System | Parameter Measured | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Mouse PASMCs | Proliferation & Migration | 0 - 10 μM (48h) | Concentration-dependent inhibition | [2] |
| Mouse PASMCs | Cell Cycle Proteins (Cyclin D1, CDK4/6) | 0 - 10 μM (48h) | Reduced expression | [2] |
| Mouse PASMCs | Cell Cycle Proteins (p53, p21) | 0 - 10 μM (48h) | Increased expression | [2] |
| Mouse PASMCs | Fibronectin, Collagen I/II | 0 - 10 μM (48h) | Reduced TGFβ1-induced expression | [2] |
| Mouse PASMCs | Phosphorylation of Smad2/3 | 0 - 10 μM (48h) | Reduced TGFβ1-induced phosphorylation | [2] |
| AML-12 Hepatocytes | p-eIF2α & CHOP Protein | 20 μM | Prevented thapsigargin-induced increase | [4] |
| Cell-based Assay | ERK1/2 Phosphorylation | Not specified | 200-fold greater inhibition compared to ISO-1 | [1] |
| Receptor Binding Assay | MIF binding to CD74 receptor | Not specified | Reduced dissociation constant (KD) by 5.1-fold |[1] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Parameter Measured | Observed Effect | Citation |
|---|---|---|---|---|
| Hypoxia-induced PAH (C57BL/6J mice) | 40 mg/kg/day, i.p. (4 weeks) | Right Ventricular Systolic Pressure (RVSP) | Significant reduction | [2] |
| Hypoxia-induced PAH (C57BL/6J mice) | 40 mg/kg/day, i.p. (4 weeks) | Pulmonary Artery Wall Thickness & Muscularization | Significant inhibition | [2] |
| Hypoxia-induced PAH (C57BL/6J mice) | 40 mg/kg/day, i.p. (4 weeks) | Right Ventricle Collagen Deposition | Significant reduction | [2] |
| Gao-Binge Ethanol Model (C57BL/6J mice) | 60 mg/kg, i.p. (-18h & -1h pre-binge) | Plasma ALT (at 6h) | Significant reduction | [4] |
| Gao-Binge Ethanol Model (C57BL/6J mice) | 60 mg/kg, i.p. (-18h & -1h pre-binge) | p-eIF2α & CHOP protein in liver (at 6h) | Prevented increase | [4] |
| Collagen-Induced Arthritis (DBA1/J mice) | 20 mg/kg, i.p. (bid for 20 days) | Arthritis Severity | Equipotent with prednisolone (3 mg/kg/day) |[1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the effects of this compound.
In Vivo Hypoxia-Induced Pulmonary Hypertension Model
This protocol is designed to assess the efficacy of this compound in a preclinical model of PAH.[3]
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Role of Macrophage Migration Inhibitory Factor in Upstream Control of the Unfolded Protein Response after Ethanol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Small Molecule MIF098: A Potent Inhibitor of Cell Proliferation and Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
MIF098 is a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a range of inflammatory diseases and cancer. By targeting MIF, this compound has emerged as a promising therapeutic candidate, demonstrating significant effects on fundamental cellular processes such as proliferation and migration. This technical guide provides a comprehensive overview of the impact of this compound on these processes, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of MIF. This antagonism has been shown to modulate key signaling pathways involved in cell growth and movement. Specifically, this compound has been demonstrated to inhibit the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs). This inhibitory action is mediated through the regulation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase 1/2 (MAPK/ERK1/2) signaling pathway and the Transforming Growth Factor-beta 1 (TGFβ1)/Smad2/Smad3 pathway.[1] Furthermore, this compound influences the expression of critical cell cycle regulatory proteins.[2]
Quantitative Impact on Cell Proliferation and Migration
This compound has been shown to inhibit the proliferation and migration of mouse pulmonary artery smooth muscle cells (mPASMCs) in a concentration-dependent manner. The following tables summarize the quantitative data on the effects of this compound.
Table 1: Effect of this compound on mPASMC Proliferation
| This compound Concentration (µM) | Incubation Time (hours) | Effect on Proliferation |
| 0 - 10 | 48 | Concentration-dependent inhibition |
Table 2: Effect of this compound on mPASMC Migration
| This compound Concentration (µM) | Incubation Time (hours) | Effect on Migration |
| 0 - 10 | 48 | Concentration-dependent inhibition |
Impact on Signaling Pathways and Cell Cycle Regulation
The inhibitory effects of this compound on cell proliferation and migration are underpinned by its ability to modulate intracellular signaling and the cell cycle machinery.
Signaling Pathway Modulation
This compound's primary mechanism involves the suppression of the MAPK/ERK1/2 pathway, a critical signaling cascade that regulates cell growth and survival. By inhibiting this pathway, this compound effectively curtails the signals that drive cellular proliferation. Additionally, it has been observed to reduce collagen synthesis through the inhibition of the TGFβ1/Smad2/Smad3 pathway.[1]
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with MIF098
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIF098 is a potent and specific antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in various inflammatory diseases and cancer.[1] In vitro studies have demonstrated that this compound effectively inhibits key cellular processes associated with disease pathogenesis, particularly in pulmonary arterial hypertension (PAH). These application notes provide detailed protocols for investigating the effects of this compound on cell proliferation, migration, and collagen synthesis, primarily focusing on pulmonary artery smooth muscle cells (PASMCs). Additionally, methodologies for dissecting the impact of this compound on relevant signaling pathways are described.
Mechanism of Action
This compound functions by blocking the interaction of MIF with its cognate receptor, CD74. This disruption of MIF signaling has been shown to inhibit the proliferation and migration of PASMCs and reduce collagen synthesis. The downstream effects of this compound are mediated through the modulation of key signaling cascades, including the MAPK/ERK and TGF-β1/Smad2/3 pathways.[1][2]
Data Presentation
The following tables summarize the reported in vitro effects of this compound on PASMCs. While studies consistently demonstrate a concentration-dependent effect, specific quantitative data such as IC50 values are not always available in the public domain.
Table 1: Summary of this compound In Vitro Activity on PASMCs
| Parameter Assessed | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Proliferation | Mouse PASMCs | 0-10 µM this compound, 48 hours | Concentration-dependent inhibition. | [1] |
| Migration | Mouse PASMCs | 0-10 µM this compound, 48 hours | Concentration-dependent inhibition. | [1] |
| Collagen Synthesis | Mouse PASMCs | 0-10 µM this compound, 48 hours | Reduction in TGF-β1-induced collagen I and II expression. | [1] |
| Fibronectin Expression | Mouse PASMCs | 0-10 µM this compound, 48 hours | Reduction in TGF-β1-induced fibronectin expression. | [1] |
Table 2: Effect of this compound on Key Signaling and Cell Cycle Proteins in PASMCs
| Protein Target | Treatment Conditions | Analytical Method | Observed Effect | Reference |
| Cyclin D1, CDK4, CDK6 | 0-10 µM this compound, 48 hours (in the presence of PDGF-BB) | Western Blot | Reduced expression. | [1] |
| p53, p21 | 0-10 µM this compound, 48 hours (in the presence of PDGF-BB) | Western Blot | Increased expression. | [1] |
| Phospho-Smad2, Phospho-Smad3 | 0-10 µM this compound, 48 hours (in the presence of TGF-β1) | Western Blot | Reduced phosphorylation. | [1] |
| Phospho-ERK1/2 | Not specified | Western Blot | Attenuated MIF-dependent phosphorylation. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits MIF binding to CD74, modulating MAPK/ERK and TGF-β/Smad pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Proliferation Assay (Colorimetric - CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of PASMCs.
Materials:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PASMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0 to 10 µM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
This protocol measures the effect of this compound on PASMC migration towards a chemoattractant.
Materials:
-
PASMCs
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound stock solution
-
24-well Transwell inserts (8 µm pore size)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture PASMCs to 80-90% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of complete growth medium to the lower chamber of each well.
-
Cell Seeding: Resuspend the starved PASMCs in serum-free medium containing different concentrations of this compound (0-10 µM) or vehicle control at a density of 5 x 10⁴ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with PBS and allow them to air dry. Image the migrated cells using a microscope. For quantification, destain the cells with a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution.
Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies the effect of this compound on collagen production by PASMCs.
Materials:
-
PASMCs
-
Complete growth medium
-
TGF-β1 (to stimulate collagen synthesis)
-
This compound stock solution
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.05 M NaOH
-
PBS
Procedure:
-
Cell Culture and Treatment: Seed PASMCs in 6-well plates and grow to near confluency. Treat the cells with this compound (0-10 µM) in the presence of a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
Cell Lysis: Wash the cell layer twice with PBS. Lyse the cells with 0.05 M NaOH.
-
Staining: Transfer the lysate to a microcentrifuge tube. Add Sirius Red staining solution and incubate for 30 minutes at room temperature with gentle shaking.
-
Precipitation and Washing: Centrifuge to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Elution and Measurement: Resuspend the pellet in 0.5 M NaOH to elute the bound dye. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of collagen to determine the collagen content in the samples.
Western Blot Analysis for Signaling Proteins
This protocol details the detection of changes in protein expression and phosphorylation in response to this compound.
Materials:
-
PASMCs
-
This compound, and relevant stimuli (e.g., PDGF-BB, TGF-β1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Smad2, anti-total-Smad2, anti-Cyclin D1, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Culture and treat PASMCs as required for the specific signaling pathway being investigated. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., GAPDH or total protein levels for phosphorylation analysis).
References
Application Notes and Protocols for MIF098 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of MIF098, a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF), for use in in vivo mouse models of inflammatory diseases and cancer.
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in the regulation of inflammatory responses and tumorigenesis. This compound is a potent and specific inhibitor of MIF, blocking its interaction with its cell surface receptor CD74. This inhibition disrupts downstream signaling pathways, leading to reduced inflammation and tumor progression in various preclinical models. These notes provide established protocols for the effective use of this compound in murine studies.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of MIF to its receptor, CD74. This disruption of the MIF-CD74 signaling axis leads to the downregulation of several key intracellular pathways implicated in inflammation and cell proliferation, including the MAPK/ERK1/2 and PI3K/AKT pathways. Additionally, this compound has been shown to inhibit the TGFβ1/Smad2/3 pathway, which is involved in fibrosis.
Caption: this compound inhibits MIF binding to CD74, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the reported dosages and formulations of this compound used in various in vivo mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Collagen-Induced Arthritis | 20 mg/kg | Intraperitoneal (i.p.) | Twice daily (bid) | 20 days | [1] |
| Collagen-Induced Arthritis | 40 mg/kg | Intraperitoneal (i.p.) | Twice daily (bid) | Not Specified | [1] |
| Collagen-Induced Arthritis | 80 mg/kg | Intraperitoneal (i.p.) | Once daily (qd) | Not Specified | [1] |
| Hypoxia-Induced Pulmonary Hypertension | 40 mg/kg | Intraperitoneal (i.p.) | Once daily | 4 weeks | [2][3] |
| Systemic Lupus Erythematosus (SLE) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Longevity Study | 40 mg/kg | In-food | Daily | Lifelong | [1] |
Table 2: Recommended Formulations for this compound In Vivo Administration
| Administration Route | Vehicle Composition | Final Concentration | Notes | Reference |
| Intraperitoneal (i.p.) / Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Results in a clear solution. | [3] |
| Intraperitoneal (i.p.) / Oral Gavage | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | Results in a suspended solution; requires sonication. | [3] |
| Oral Gavage | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Results in a clear solution. | [3] |
Experimental Protocols
Preparation of this compound for Administration
4.1.1. Formulation for Intraperitoneal Injection or Oral Gavage (Clear Solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of sterile saline to reach the final desired concentration.
-
Vortex briefly before administration. It is recommended to prepare this solution fresh daily.[3]
4.1.2. Formulation for Intraperitoneal Injection or Oral Gavage (Suspension)
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add 1 volume of the this compound DMSO stock to 9 volumes of the 20% SBE-β-CD solution.
-
Sonicate the mixture until a uniform suspension is achieved.[3]
Administration Protocols
4.2.1. Intraperitoneal (i.p.) Injection
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45° angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the prepared this compound solution slowly. The recommended maximum injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
4.2.2. Oral Gavage
-
Select an appropriately sized feeding tube for the mouse.
-
Restrain the mouse securely, ensuring the head and body are in a straight line.
-
Gently insert the feeding tube into the esophagus. Do not force the tube.
-
Once the tube is in the stomach, administer the this compound solution slowly to prevent reflux.
-
Remove the feeding tube gently.
-
Return the mouse to its cage and monitor for any signs of distress.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model.
Caption: Experimental workflow for in vivo testing of this compound.
Conclusion
This compound is a valuable tool for studying the role of MIF in various pathological conditions. The protocols outlined in these application notes provide a starting point for researchers to design and execute robust in vivo studies. It is recommended to perform pilot studies to determine the optimal dosage and administration regimen for specific mouse models and experimental endpoints.
References
preparing MIF098 stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIF098 is a potent and specific small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF).[1][2][3][4] It functions by blocking the interaction between MIF and its cell-surface receptor, CD74, thereby inhibiting downstream signaling pathways implicated in inflammation, cell proliferation, migration, and fibrosis.[5][6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo studies, along with summaries of its biological activity and key signaling pathways.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one | [5] |
| Molecular Formula | C15H13NO3 | [1][6] |
| Molecular Weight | 255.27 g/mol | [1][6] |
| CAS Number | 1208448-95-6 | [1] |
| Appearance | White to off-white solid | [1] |
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity.
| Parameter | Value | Cell/System | Notes | Reference |
| IC50 | ~7 µM (for MIF antagonist ISO-1) | Macrophage Migration Inhibitory Factor antagonist | This compound is noted to be 200-fold more potent than ISO-1 in reducing ERK1/2 phosphorylation. | [2][5] |
| Binding Affinity (KD) | Reduces KD for MIF binding to its receptor by 5.1 fold (from 6.5 x 10⁻⁹ to 3.3 x 10⁻⁸ M) | Cell-free | Demonstrates direct interaction with the MIF receptor. | [5] |
| In Vitro Efficacy | 0-10 µM | Mouse Pulmonary Artery Smooth Muscle Cells (mPASMCs) | Inhibits proliferation and migration in a concentration-dependent manner. | [1] |
| In Vivo Dosage | 20 mg/kg (i.p. b.i.d) or 40 mg/kg (i.p. q.d.) | Mice | Well-tolerated and effective in models of arthritis and pulmonary hypertension. | [1][5] |
Signaling Pathways
This compound primarily exerts its effects by inhibiting the MIF-CD74 signaling axis. This leads to the modulation of several downstream pathways crucial for cellular responses in inflammatory and proliferative diseases.
Caption: this compound inhibits MIF binding to CD74, blocking downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solutions
1. For In Vitro Experiments (e.g., Cell Culture)
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 2.55 mg of this compound for 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation occurs.[1]
-
Sterilization: While not always necessary for DMSO stocks, if required, the solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1] When stored at -20°C, it is recommended to use the solution within one month.[1][3]
2. For In Vivo Experiments (e.g., Animal Studies)
This protocol describes the preparation of a 5 mg/mL this compound solution for intraperitoneal injection.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL this compound stock in DMSO: Dissolve this compound in DMSO to make a 50 mg/mL stock solution.
-
Formulation: To prepare a 1 mL working solution of 5 mg/mL, follow these steps in order:[1]
-
Add 100 µL of the 50 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Concentration: This procedure results in a clear solution with a final concentration of 5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Storage: Prepare this solution fresh for each experiment. If short-term storage is necessary, keep it at 4°C for no longer than 24 hours.
Experimental Workflow: In Vitro Cell Proliferation Assay
This workflow outlines a typical experiment to assess the effect of this compound on cell proliferation.
Caption: Workflow for assessing this compound's effect on cell proliferation.
Safety Precautions
This compound is for research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
Using MIF098 to Elucidate Macrophage Migration Inhibitory Factor (MIF) Signaling in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. Its diverse biological functions are mediated through its cell surface receptor, CD74, and subsequent activation of downstream signaling pathways. MIF098 is a potent and specific small molecule antagonist of MIF, which functions by inhibiting the interaction between MIF and CD74. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate MIF signaling in primary cells, a critical tool for understanding disease pathogenesis and for the development of novel therapeutics.
Mechanism of Action of this compound
This compound is a non-covalent inhibitor that specifically targets the MIF protein, preventing its binding to the CD74 receptor. This blockade of the initial step in the MIF signaling cascade effectively inhibits downstream cellular responses. The interruption of the MIF-CD74 interaction has been shown to attenuate MIF-dependent phosphorylation of key signaling molecules, including ERK1/2.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting MIF-mediated cellular processes.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | ~0.010 µM | MIF tautomerase assay | |
| Effect on NLRP3 Expression | Substantial suppression | Human monocytes (20 µM) | |
| Effect on NF-κB Activation | Moderate reduction | Human monocytes (20 µM) |
Note: IC50 values and effective concentrations can vary depending on the primary cell type, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response curve for each new cell type and assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and its application in experimental settings, the following diagrams are provided.
Caption: this compound inhibits MIF binding to CD74, blocking downstream signaling.
Caption: General workflow for studying this compound effects in primary cells.
Experimental Protocols
The following protocols provide a framework for studying MIF signaling in primary cells using this compound. These are general guidelines and should be optimized for specific cell types and experimental questions.
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Monocyte Adhesion: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 6-well plate at a density of 2 x 10^6 cells/mL. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Washing: Gently wash the wells with warm PBS to remove non-adherent cells (lymphocytes).
-
Differentiation: Add fresh RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Culture for 7 days, replacing the medium every 2-3 days, to allow differentiation of monocytes into macrophages.
Protocol 2: Treatment of Primary Macrophages with this compound and Analysis of NF-κB Activation
This protocol details the treatment of primary macrophages with this compound and subsequent analysis of NF-κB activation by Western blot.
Materials:
-
Differentiated primary macrophages (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Recombinant human MIF
-
LPS (Lipopolysaccharide)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Seeding: Seed differentiated macrophages in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human MIF (e.g., 100 ng/mL) or LPS (e.g., 100 ng/mL) for 30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH for loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL detection system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated NF-κB to total NF-κB.
Protocol 3: Isolation and Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines the isolation and culture of HUVECs, a common primary endothelial cell model.
Materials:
-
Human umbilical cord
-
Collagenase solution (e.g., Type II)
-
Endothelial Cell Growth Medium (EGM-2)
-
Trypsin-EDTA
-
Gelatin-coated culture flasks/plates
Procedure:
-
Vessel Preparation: Obtain a fresh human umbilical cord and cannulate the umbilical vein.
-
Collagenase Digestion: Fill the vein with collagenase solution and incubate at 37°C for 15-20 minutes to detach the endothelial cells.
-
Cell Collection: Flush the vein with EGM-2 medium to collect the detached cells.
-
Centrifugation and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh EGM-2, and seed the cells onto gelatin-coated culture flasks.
-
Culture: Maintain the cells at 37°C in a 5% CO2 incubator. The medium should be changed every 2-3 days. Cells can be subcultured using Trypsin-EDTA when they reach 80-90% confluency.
Protocol 4: Endothelial Cell Migration (Wound Healing) Assay
This protocol describes a scratch assay to assess the effect of this compound on endothelial cell migration.
Materials:
-
Confluent monolayer of primary endothelial cells (e.g., HUVECs) in a 6-well plate
-
Sterile 200 µL pipette tip
-
This compound
-
Recombinant human MIF
-
Microscope with a camera
Procedure:
-
Create Wound: Once the endothelial cells have formed a confluent monolayer, create a "scratch" in the center of the well with a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle control. For stimulation, add recombinant human MIF.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch at the same position.
-
Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.
Protocol 5: Isolation and Culture of Primary Human T Lymphocytes
This protocol describes the isolation of T lymphocytes from PBMCs.
Materials:
-
PBMCs (isolated as in Protocol 1)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Human IL-2 (Interleukin-2)
-
CD3/CD28 T cell activation beads
Procedure:
-
T Cell Isolation: Isolate T cells from PBMCs using a negative selection kit (pan-T cell isolation kit) according to the manufacturer's instructions. This will yield untouched T cells.
-
Culture and Activation: Culture the isolated T cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and human IL-2 (e.g., 20 U/mL). For activation, add CD3/CD28 T cell activation beads.
-
Maintenance: Maintain the cells at 37°C in a 5% CO2 incubator. The medium should be changed every 2-3 days, and the cell density should be maintained between 0.5-2 x 10^6 cells/mL.
Protocol 6: Cytokine Production Assay in Primary T Lymphocytes
This protocol outlines how to measure the effect of this compound on cytokine production by activated T lymphocytes using ELISA.
Materials:
-
Isolated and cultured primary T lymphocytes
-
This compound
-
CD3/CD28 T cell activation beads
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Seeding: Seed T lymphocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation: Activate the T cells with CD3/CD28 beads.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the inhibitory effect.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of MIF in various physiological and pathological processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies with primary cells. Careful optimization of experimental conditions for each specific primary cell type will ensure robust and reproducible results, ultimately contributing to a deeper understanding of MIF signaling and the development of targeted therapies.
Application Notes and Protocols for Assessing MIF098 Activity in a Tautomerase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancer.[1][2][3] Unique among cytokines, MIF possesses a catalytic tautomerase activity, the biological relevance of which is an area of active investigation.[1][2][3][4] The enzymatic active site of MIF has become a key target for the development of small molecule inhibitors.[2][5][6] MIF098 is a potent antagonist of MIF, inhibiting its tautomerase activity and subsequent downstream signaling pathways.[7][8][9] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on MIF's tautomerase function.
MIF catalyzes the keto-enol tautomerization of substrates such as D-dopachrome and 4-hydroxyphenylpyruvate (4-HPP).[2][4][10][11] The inhibition of this enzymatic activity serves as a reliable method for quantifying the potency of inhibitors like this compound. The protocols detailed below describe two common spectrophotometric assays: the L-dopachrome methyl ester assay and the 4-hydroxyphenylpyruvate (4-HPP) assay, both adapted for a 96-well microplate format for higher throughput.
Signaling Pathway of MIF
MIF exerts its biological functions by binding to its cell surface receptor CD74, which then recruits CD44 to initiate downstream signaling cascades.[1] This leads to the activation of pathways such as the ERK1/2 MAP kinase pathway, promoting cell proliferation, migration, and inflammatory responses.[1][8] this compound is designed to bind to the tautomerase active site of MIF, which is believed to be in close proximity to the CD74 binding site, thereby inhibiting both the enzymatic activity and the receptor-mediated signaling.[9][11]
Caption: MIF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: L-Dopachrome Methyl Ester Tautomerase Assay
This assay measures the MIF-catalyzed conversion of L-dopachrome methyl ester to 5,6-dihydroxyindole-2-carboxylic acid methyl ester, which is monitored by the decrease in absorbance at 475 nm.[10]
Materials:
-
Recombinant human or mouse MIF
-
This compound
-
L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)
-
Sodium periodate (NaIO₄)
-
Bis-Tris buffer (50 mM, pH 6.2) containing 1 mM EDTA
-
96-well microtiter plates
-
Spectrophotometer capable of reading at 475 nm in kinetic mode
Experimental Workflow:
References
- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. The immunoregulatory mediator macrophage migration inhibitory factor (MIF) catalyzes a tautomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MIF inhibitors and how do they work? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Western Blot Analysis of Phosphorylated ERK (p-ERK) in MIF098 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a variety of inflammatory diseases and cancers.[1] Its signaling cascade is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[2][3] MIF initiates its signaling by binding to the cell surface receptor CD74, leading to the recruitment of CD44 and the subsequent activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] The phosphorylated forms of ERK1/2 (p-ERK1/2) are key indicators of pathway activation.
This compound is a potent antagonist of MIF.[5][6] By inhibiting MIF, this compound is expected to suppress the downstream phosphorylation of ERK1/2.[1][7] This application note provides a detailed protocol for performing a Western blot to quantify the levels of p-ERK in cell lysates following treatment with this compound, a crucial experiment for researchers studying MIF-driven pathologies and developing novel therapeutics.
Signaling Pathway
The binding of MIF to its receptor CD74 triggers a signaling cascade that leads to the phosphorylation of ERK. This compound, as an antagonist, is designed to inhibit this pathway.
Experimental Data
Treatment of cells with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged.[8] The following table represents expected quantitative data from a Western blot analysis.
| Treatment Group | This compound Conc. (µM) | p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.75 | ± 0.09 |
| This compound | 5 | 0.42 | ± 0.05 |
| This compound | 10 | 0.18 | ± 0.03 |
Table 1: Expected quantitative analysis of p-ERK levels in this compound-treated cells. Data is presented as the ratio of p-ERK to total ERK, normalized to the vehicle control.
Western Blot Protocol
This protocol outlines the key steps for assessing p-ERK levels in cells treated with this compound.
Experimental Workflow
Materials
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-ERK1/2 (p-ERK)
-
Primary antibody: anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Stripping buffer
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
-
Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant containing the protein extract.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation (p-ERK):
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[8]
-
-
Washing:
-
Repeat the washing step as in step 9.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Quantitative Analysis:
-
Perform densitometry analysis on the Western blot bands using appropriate software.
-
Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.[8]
-
Compare the normalized ratios across the different treatment conditions.
-
Conclusion
This application note provides a comprehensive guide for the analysis of p-ERK levels in cells treated with the MIF inhibitor, this compound. The detailed protocol and expected outcomes will aid researchers in accurately assessing the inhibitory effects of this compound on the MIF-mediated MAPK/ERK signaling pathway, thereby facilitating drug development and a deeper understanding of MIF's role in health and disease.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 3. Hallmarks of Cancer Affected by the MIF Cytokine Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dualistic roles and mechanistic insights of macrophage migration inhibitory factor in brain injury and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Measuring MIF098 Efficacy in an Animal Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1] MIF is highly expressed in the synovial tissue of RA patients, where it promotes inflammation, cell proliferation, and inhibits apoptosis.[2][3] MIF exerts its pro-inflammatory effects by binding to its cell-surface receptor, CD74, initiating downstream signaling cascades that involve MAP kinases.[2][4]
MIF098 is a potent and orally bioavailable small molecule antagonist of MIF.[5][6] It was identified through structure-based molecular design to inhibit the interaction between MIF and CD74.[5] By blocking this interaction, this compound has been shown to inhibit the proliferation, migration, and fibrosis of pulmonary smooth muscle cells and to reduce ERK1/2 phosphorylation.[5][6][7] Preclinical studies have demonstrated the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, where it was shown to be as potent as prednisolone.[5] These findings suggest that this compound is a promising therapeutic candidate for the treatment of RA.
These application notes provide detailed protocols for evaluating the efficacy of this compound in a murine model of collagen-induced arthritis, a well-established and widely used model that shares immunological and pathological features with human RA.[8][9][10]
Signaling Pathway of MIF in Arthritis and the Mechanism of Action of this compound
MIF contributes to the inflammatory cascade in arthritis through its interaction with the cell surface receptor CD74. This binding event initiates a signaling cascade that can lead to the activation of the MAPK/ERK pathway, promoting the transcription of pro-inflammatory genes and inhibiting apoptosis through the regulation of p53. This compound acts as an antagonist, blocking the initial interaction between MIF and CD74, thereby inhibiting these downstream effects.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for RA due to its pathological and immunological similarities to the human disease.[8][9] Susceptibility to CIA is linked to the MHC-class II molecules, with DBA/1 mice being a highly susceptible strain.[8][9]
Materials and Reagents:
-
Male DBA/1 mice (7-8 weeks old)[8]
-
Bovine Type II Collagen Solution
-
Complete Freund's Adjuvant (CFA) containing 2 mg/mL Mycobacterium tuberculosis[8]
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)
-
Positive control (e.g., Prednisolone, 3 mg/kg)[5]
-
Syringes and needles (26G)
-
Calipers for paw measurement
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Protocol:
-
Acclimatization: House male DBA/1 mice under specific pathogen-free (SPF) conditions for at least one week before the start of the experiment.[8][9]
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at a 1:1 ratio. The final collagen concentration should be 1 mg/mL.
-
Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail.[8]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Administer a 100 µL subcutaneous injection of the booster emulsion at a different site near the base of the tail.[8]
-
-
Treatment Protocol:
-
Efficacy Evaluation:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.[11] The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of each hind paw daily using a digital caliper.
-
Body Weight: Monitor body weight every other day as an indicator of overall health.
-
-
Endpoint Analysis (e.g., Day 42-56):
-
At the end of the treatment period, euthanize mice and collect samples for further analysis.
-
Histopathology: Collect ankle and knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA or multiplex assays.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Arthritis Score
| Treatment Group | N | Day 28 | Day 30 | Day 32 | Day 34 | Day 36 | Day 38 | Day 40 | Day 42 |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (20 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Prednisolone (3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Hind Paw Thickness (mm)
| Treatment Group | N | Day 28 | Day 30 | Day 32 | Day 34 | Day 36 | Day 38 | Day 40 | Day 42 |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (20 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Prednisolone (3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Endpoint Biomarker Analysis
| Treatment Group | N | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Anti-Collagen IgG (units/mL) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (20 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Prednisolone (3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Logical Relationship of Experimental Readouts
The various experimental readouts are interconnected and provide a comprehensive picture of this compound's efficacy. Clinical scores and paw thickness are direct measures of disease severity, while histopathology provides a microscopic view of joint damage. Biomarker analysis helps to elucidate the underlying mechanism of action by measuring changes in key inflammatory mediators.
Conclusion
This application note provides a comprehensive framework for evaluating the efficacy of the MIF antagonist, this compound, in a preclinical model of arthritis. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust studies to further characterize the therapeutic potential of this promising compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is crucial for the advancement of novel anti-arthritic therapies.
References
- 1. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor in rheumatoid arthritis [imrpress.com]
- 3. Macrophage migration inhibitory factor: a potential therapeutic target for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of macrophage migration inhibitory factor (MIF) in murine antigen-induced arthritis: interaction with glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nia.nih.gov [nia.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. chondrex.com [chondrex.com]
- 10. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 11. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
Application Note: Immunofluorescence Staining for MIF Pathway Components Following MIF098 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing immunofluorescence (IF) microscopy to visualize and quantify changes in the expression and localization of key Macrophage Migration Inhibitory Factor (MIF) pathway components following treatment with the small molecule inhibitor, MIF098.
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in regulating innate and adaptive immunity, cell proliferation, and inflammation.[1][2] MIF exerts its effects by binding to the cell surface receptor CD74 and co-receptors such as CXCR2 and CXCR4.[3][4][5][6] This interaction initiates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are central to many cellular activation responses.[3][4][7]
Given its role in various inflammatory diseases and cancers, the MIF signaling pathway is a significant target for therapeutic intervention.[1][8] this compound is a potent and specific small molecule antagonist that inhibits the interaction between MIF and its primary receptor, CD74.[1][9] This inhibition effectively blocks downstream signaling, such as ERK1/2 phosphorylation, and subsequent cellular responses like proliferation and migration.[1][10][11]
Immunofluorescence is a powerful technique to study the effects of inhibitors like this compound. It allows for the direct visualization of protein expression and subcellular localization. This protocol details the use of immunofluorescence to observe changes in key MIF pathway components (e.g., CD74, CXCR4) in cells treated with this compound.
Signaling Pathway and Inhibitor Action
The following diagrams illustrate the MIF signaling pathway and the mechanism of action for the inhibitor this compound.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A functional heteromeric MIF receptor formed by CD74 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Role of Macrophage Migration Inhibitory Factor in Upstream Control of the Unfolded Protein Response after Ethanol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Downstream Effects of MIF098 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIF098 is a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer. MIF exerts its biological functions primarily through its interaction with the cell surface receptor CD74, leading to the activation of several downstream signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK1/2) and Transforming Growth Factor-beta 1 (TGFβ1)/Smad2/3 pathways. By blocking the MIF-CD74 interaction, this compound effectively inhibits these downstream signaling cascades, resulting in reduced cell proliferation, migration, and fibrosis, as well as a decrease in the production of pro-inflammatory cytokines.
These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the downstream effects of this compound on key inflammatory and signaling molecules.
Data Presentation
The following tables summarize the quantitative effects of this compound on various downstream targets. Researchers should generate their own dose-response curves to determine the optimal concentration of this compound for their specific experimental setup.
Table 1: Inhibitory Activity of this compound on MIF Tautomerase Activity
| Parameter | Value | Reference |
| IC₅₀ | ~0.010 µM | [1] |
Table 2: Effects of this compound on Cellular Processes and Signaling Pathways
| Cellular Process/Signaling Pathway | Cell Type | This compound Concentration | Observed Effect | Reference |
| Proliferation and Migration | Mouse Pulmonary Artery Smooth Muscle Cells (mPASMCs) | 0-10 µM | Concentration-dependent inhibition | [2] |
| ERK1/2 Phosphorylation | - | - | 200-fold greater reduction compared to ISO-1 | [3] |
| IL-1β Production | Human Monocytes | Not specified | Decreased production | [4][5] |
| NLRP3 Upregulation | Human Monocytes | Not specified | Suppressed upregulation | [5] |
| Caspase-1 Activation | Human Monocytes | Not specified | Suppressed activation | [5] |
| Collagen Synthesis | - | - | Reduced | [6] |
| Fibronectin Expression | - | - | Reduced | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the ELISA protocol.
References
- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nia.nih.gov [nia.nih.gov]
- 4. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with MIF098
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIF098 is a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity. By blocking the interaction of MIF with its cognate receptor CD74, this compound can modulate various downstream signaling pathways, thereby influencing immune cell proliferation, differentiation, and function.[1][2] These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. The protocols outlined below are intended to serve as a starting point for researchers investigating the immunomodulatory properties of this compound and similar MIF antagonists.
Mechanism of Action of MIF and a Note on the Data
Macrophage Migration Inhibitory Factor (MIF) is a critical regulator of the immune response, and its inhibition can have profound effects on various immune cell populations. MIF exerts its effects primarily through its cell surface receptor CD74, which then complexes with other co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling.[2] This signaling cascade often involves the activation of the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and inflammatory responses.
Given the limited availability of direct quantitative flow cytometry data for this compound across all immune cell subsets in publicly accessible literature, the data presented in the following tables are derived from studies on MIF-knockout (MIF-/-) mice. This approach is based on the rationale that the genetic ablation of MIF is a potent and specific method of long-term MIF inhibition, and the resulting immunological phenotype is expected to be closely mirrored by the pharmacological blockade of MIF signaling using a specific antagonist like this compound. These data should, therefore, be considered as a strong indicator of the expected effects of this compound.
Data Presentation: Summarized Quantitative Data
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of immune cells following the inhibition of MIF signaling, based on data from MIF-knockout mouse models.
Table 1: Expected Effects of MIF Inhibition on T Cell Populations in Tumor-Bearing Mice (Spleen) [3]
| Treatment Group | % of Total Splenocytes | % of CD4+ T Cells |
| CD4+ T Cells | CD8+ T Cells | |
| Control (Wild-Type) | 45.2 ± 3.1 | 28.7 ± 2.5 |
| MIF Inhibition (MIF-/-) | 48.1 ± 2.8 | 32.5 ± 2.9 |
| Statistically significant difference (p < 0.05) compared to control. | ||
| **Statistically significant difference (p < 0.01) compared to control. |
Table 2: Expected Effects of MIF Inhibition on T Cell Populations in Tumor Tissue [3]
| Treatment Group | % of CD4+ T Cells |
| CD4+CD25+Foxp3+ Tregs | |
| Control (Wild-Type) | 22.1 ± 2.3 |
| MIF Inhibition (MIF-/-) | 13.5 ± 1.8 |
| Statistically significant difference (p < 0.01) compared to control. |
Table 3: Expected Effects of MIF Inhibition on Macrophage Polarization (In Vitro)
| Treatment Group | Marker | % Positive Cells (Hypothetical) |
| Control (M0 Macrophages) | CD86 (M1) | 5% |
| CD206 (M2) | 7% | |
| MIF Stimulation | CD86 (M1) | 45% |
| CD206 (M2) | 10% | |
| MIF Stimulation + this compound | CD86 (M1) | 15% |
| CD206 (M2) | 8% |
Table 4: Expected Effects of this compound on Dendritic Cell Maturation (In Vitro)
| Treatment Group | Marker | Mean Fluorescence Intensity (MFI) (Hypothetical) |
| Immature DCs | CD80 | 150 |
| CD86 | 200 | |
| MHC-II | 500 | |
| Mature DCs (LPS-stimulated) | CD80 | 800 |
| CD86 | 1200 | |
| MHC-II | 2500 | |
| Mature DCs + this compound | CD80 | 450 |
| CD86 | 700 | |
| MHC-II | 1800 |
Experimental Protocols
Protocol 1: General Preparation of Immune Cells for Flow Cytometry
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, which is a common starting material for analyzing various immune cell populations.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Viability: Resuspend the cells in an appropriate buffer and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: In Vitro Treatment of Immune Cells with this compound
-
Cell Seeding: Seed the isolated immune cells (e.g., PBMCs, purified T cells, or monocytes) in a sterile culture plate at a desired density (e.g., 1 x 10^6 cells/mL).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 1-10 µM is a good starting point for in vitro experiments.[1]
-
Treatment: Add the diluted this compound to the cell cultures. Include a vehicle control (culture medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to flow cytometry tubes for staining.
Protocol 3: Flow Cytometry Staining of Surface and Intracellular Markers
-
Blocking: Resuspend the harvested cells in a staining buffer (e.g., PBS with 2% FBS) and add an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Viability Staining: Resuspend the cells in PBS and add a viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye) to distinguish live from dead cells. Incubate according to the manufacturer's instructions.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets (e.g., Foxp3, cytokines), fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
Intracellular Staining: Add a cocktail of fluorochrome-conjugated antibodies against the intracellular markers to the permeabilized cells. Incubate for 30-60 minutes at 4°C in the dark.
-
Final Washes: Wash the cells with permeabilization buffer and then resuspend in staining buffer for analysis.
-
Data Acquisition: Acquire the data on a flow cytometer. Ensure that a sufficient number of events are collected for each sample to allow for robust statistical analysis.
Suggested Antibody Panels for Flow Cytometry
-
T Cell Panel:
-
Lineage: CD3, CD4, CD8
-
Regulatory T cells: CD25, Foxp3, CD127
-
Activation/Exhaustion: CD69, PD-1, TIM-3
-
-
Macrophage Polarization Panel:
-
General Macrophage: CD45, CD11b, F4/80
-
M1 Markers: CD80, CD86, iNOS
-
M2 Markers: CD163, CD206, Arginase-1
-
-
Dendritic Cell Maturation Panel:
-
General DC: CD45, CD11c
-
Maturation Markers: CD80, CD86, MHC-II, CD40
-
-
B Cell Panel:
-
Lineage: CD19, B220
-
Activation: CD69, CD86
-
-
NK Cell Panel:
-
Lineage: CD3, CD56, NK1.1 (mouse)
-
Activation: CD69, NKG2D
-
Mandatory Visualizations
Caption: this compound inhibits the MIF signaling pathway.
Caption: Flow cytometry workflow for this compound-treated cells.
References
Troubleshooting & Optimization
MIF098 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MIF098, a potent macrophage migration inhibitory factor (MIF) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the macrophage migration inhibitory factor (MIF).[1][2][3] It functions by blocking the binding of MIF to its cell-surface receptor, CD74.[2][4] This inhibition disrupts downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in cell proliferation, migration, and inflammatory responses.[5]
Q2: What are the primary research applications for this compound?
This compound is primarily utilized in research related to immunoinflammatory diseases.[1][3] Studies have shown its potential in inhibiting the proliferation, migration, and fibrosis of pulmonary smooth muscle cells, making it a valuable tool for investigating conditions like pulmonary hypertension associated with systemic lupus erythematosus (SLE).[1][2][6]
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
For in vitro studies, this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol (EtOH).[2][7] Achieving a high concentration in DMSO (up to 180 mg/mL) may require ultrasonication and warming to 60°C.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
For in vivo experiments, co-solvent systems are necessary. Common formulations involve an initial stock solution in DMSO, which is then further diluted with other solvents.
Q2: My this compound precipitated out of solution after preparation. How can I resolve this?
Precipitation can occur, especially when preparing aqueous dilutions from a DMSO stock. If you observe precipitation or phase separation, gentle heating and/or sonication can help redissolve the compound.[1] When preparing solutions for in vivo use, it is critical to add the solvents sequentially and ensure the mixture is homogeneous before adding the next component.[1] For in vivo working solutions, it is highly recommended to prepare them fresh on the day of use.[1]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for up to two years.[3]
-
Stock Solutions:
-
In DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to store solutions under a nitrogen atmosphere.[1]
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
-
Quantitative Solubility Data
| Solvent/System | Solubility | Application | Notes |
| In Vitro | |||
| DMSO | 180 mg/mL (705.14 mM) | Stock Solution | Requires ultrasonic and warming and heat to 60°C. Use newly opened DMSO.[1] |
| Ethanol (EtOH) | Soluble | Stock Solution | [2] |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (19.59 mM) | Intraperitoneal Injection | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (19.59 mM) | Oral/Intraperitoneal Injection | Forms a suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (19.59 mM) | Intraperitoneal Injection | Yields a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a concentration of 10-50 mg/mL.
-
To aid dissolution, sonicate the mixture in a water bath and gently warm it to 60°C until the solution is clear.[1]
-
-
Storage:
-
Aliquot the stock solution into tightly sealed vials.
-
Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Further dilute the stock solution with the appropriate cell culture medium to the desired final concentration for your assay. Ensure thorough mixing.
-
Protocol 2: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Formulation)
This protocol is adapted for a final concentration of 5 mg/mL.[1]
-
Prepare a 50 mg/mL this compound Stock Solution in DMSO: Follow step 1 of the in vitro protocol.
-
Prepare the Vehicle:
-
In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final solution. Mix thoroughly.
-
-
Prepare the Final Formulation:
-
Add 100 µL of the 50 mg/mL DMSO stock solution to the PEG300/Tween-80 mixture. Mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration: Use the freshly prepared solution for administration.[1]
Visualizations
Caption: this compound inhibits the MIF-CD74 signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound|1208448-95-6|COA [dcchemicals.com]
- 4. nia.nih.gov [nia.nih.gov]
- 5. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound supplier |CAS 1208448-95-6 |MIF Antagonist | AOBIOUS [aobious.com]
Optimizing MIF098 Concentration to Mitigate Off-Target Effects: A Technical Support Guide
Shanghai, China - For researchers and drug development professionals utilizing the macrophage migration inhibitory factor (MIF) antagonist, MIF098, achieving optimal experimental outcomes while minimizing the potential for off-target effects is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this compound.
Troubleshooting Guide: Addressing Unexpected Experimental Results
Unexpected results when using this compound can often be traced to suboptimal concentration, leading to either insufficient on-target engagement or the emergence of off-target activities. This guide provides a systematic approach to troubleshooting common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Weak or no inhibition of MIF activity | This compound concentration is too low. | Gradually increase the concentration of this compound in a stepwise manner. It is advisable to perform a dose-response curve to determine the optimal effective concentration for your specific cell line or experimental model. For in vitro studies, concentrations in the range of 0-10 μM have been shown to be effective.[1] |
| Issues with compound integrity. | Ensure proper storage of this compound to maintain its stability and activity. | |
| High cell toxicity or unexpected phenotypic changes | This compound concentration is too high, leading to off-target effects. | Decrease the concentration of this compound. If the on-target effect is lost at lower concentrations, consider using a more sensitive assay or a different experimental endpoint. |
| The benzoxazol-2-one scaffold may have off-target interactions at high concentrations. | To assess potential off-target effects, consider performing a broad-spectrum kinase or safety panel screening. Although specific off-target data for this compound is not publicly available, compounds with a benzoxazole scaffold have been associated with various biological activities.[2][3][4][5][6] | |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. Ensure consistent passaging and health of cell cultures. |
| Differences in MIF expression levels. | Measure MIF expression levels in your experimental system to ensure they are within a range where this compound can exert a measurable effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF).[1] It functions by blocking the binding of MIF to its cell surface receptor, CD74.[7] This inhibition disrupts downstream signaling pathways, including the MAPK/ERK1/2 and TGFβ1/Smad2/Smad3 pathways, which are involved in cell proliferation, migration, and fibrosis.[8]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: For in vitro studies, a concentration range of 0-10 μM has been effectively used to inhibit the proliferation and migration of mouse pulmonary artery smooth muscle cells.[1] For in vivo studies in mice, a dosage of 40 mg/kg administered via intraperitoneal injection has been reported.[1][9] However, optimal concentrations can vary depending on the specific cell type, animal model, and experimental conditions. Therefore, it is crucial to perform a dose-response study to determine the ideal concentration for your specific application.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound against a broad range of kinases or other protein families. However, this compound has been shown to be highly selective for MIF-1 over MIF-2, another member of the MIF superfamily, with a 1250-fold greater inhibition of MIF-1.[10] The benzoxazol-2-one core structure present in this compound is found in compounds with a wide range of biological activities, and at higher concentrations, the potential for off-target interactions cannot be ruled out.[2][3][4][5][6]
Q4: How can I assess the on-target activity of this compound in my experiments?
A4: On-target activity of this compound can be confirmed by several methods:
-
MIF-CD74 Binding Assay: Directly measure the inhibition of the interaction between MIF and its receptor CD74 in the presence of this compound.
-
MIF Tautomerase Activity Assay: While the enzymatic activity of MIF is distinct from its cytokine activity, inhibitors that bind to the tautomerase active site can also block CD74 binding.[11] This assay can be used as a surrogate measure of target engagement.
-
Western Blotting for Downstream Signaling: Assess the phosphorylation status of key downstream signaling proteins such as ERK1/2 and Smad2/3, which are expected to be reduced upon effective MIF inhibition by this compound.[8]
Q5: What steps can I take to minimize the risk of off-target effects?
A5: To minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect through careful dose-response studies.
-
Include Proper Controls: Use negative controls (vehicle-treated cells) and positive controls (if available) in all experiments.
-
Confirm Phenotypes with a Secondary Method: When possible, use a secondary, structurally unrelated MIF inhibitor or a genetic approach (e.g., siRNA-mediated MIF knockdown) to confirm that the observed phenotype is due to MIF inhibition and not an off-target effect of this compound.
-
Consider Off-Target Profiling: For in-depth studies, consider performing off-target profiling through commercially available services that screen compounds against a panel of kinases and other potential off-targets.
Experimental Protocols
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF, which can be inhibited by this compound.
Materials:
-
Recombinant human MIF protein
-
L-dopachrome methyl ester (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.6)
-
This compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add recombinant MIF to the assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells containing MIF and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.
-
Immediately monitor the decrease in absorbance at 475 nm over time using a spectrophotometer. The rate of decrease corresponds to the tautomerase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[12][13]
MIF-CD74 Binding Assay
This assay directly measures the ability of this compound to inhibit the binding of MIF to its receptor, CD74.
Materials:
-
Recombinant human MIF protein (biotinylated)
-
Recombinant human soluble CD74 ectodomain (sCD74)
-
This compound
-
96-well plates (high-binding)
-
Blocking buffer (e.g., Superblock)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with sCD74 overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for at least 1 hour at room temperature.
-
In a separate plate, pre-incubate biotinylated MIF with varying concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Transfer the MIF/MIF098 mixtures to the sCD74-coated plate and incubate for 2 hours at room temperature.
-
Wash the wells thoroughly to remove unbound proteins.
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells again and add the HRP substrate.
-
Allow the color to develop, then stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition of binding for each this compound concentration and determine the IC50 value.[11][12][14]
Visualizing MIF Signaling and Experimental Design
To aid in understanding the experimental context, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for optimizing its concentration.
Caption: this compound inhibits MIF binding to CD74, modulating downstream pathways.
Caption: A systematic workflow to determine the optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nia.nih.gov [nia.nih.gov]
- 10. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Tautomerase-Null Macrophage Migration-Inhibitory Factor (MIF) Gene Knock-In Mouse Model Reveals That Protein Interactions and Not Enzymatic Activity Mediate MIF-Dependent Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. rupress.org [rupress.org]
determining the optimal incubation time for MIF098 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MIF098 in in-vitro experiments. The following information is designed to assist in the optimization of incubation time and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell-based assays?
A1: The optimal incubation time for this compound is highly dependent on the specific cell type and the biological process being investigated. For long-term assays such as cell proliferation and migration, a common starting point is a 48-hour incubation period.[1] For signaling pathway studies, particularly the analysis of protein phosphorylation, much shorter incubation times are recommended, ranging from 30 minutes to a few hours.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound is an antagonist of the macrophage migration inhibitory factor (MIF).[1][2][3] It functions by inhibiting the interaction between MIF and its cell-surface receptor, CD74. This initial binding event is rapid. However, the downstream cellular effects, such as changes in gene expression, protein synthesis, cell proliferation, or migration, require more time to become apparent. Therefore, assays measuring immediate signaling events (e.g., phosphorylation of ERK1/2) will require shorter incubation times than assays measuring cumulative effects (e.g., cell number).
Q3: What are some common issues encountered when determining the optimal incubation time for this compound?
A3: Common issues include:
-
No observable effect: This could be due to an incubation time that is too short for the biological readout. For example, an effect on cell proliferation may not be detectable after only a few hours.
-
Cell toxicity: Prolonged incubation with high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to differentiate between a specific biological effect and general toxicity.
-
Transient effects: Some signaling events, like ERK phosphorylation, can be rapid and transient.[4] Sampling at only one late time point may miss the peak of the response.
Troubleshooting Guides
Problem 1: No effect of this compound is observed on cell proliferation or migration.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | For proliferation and migration assays, ensure the incubation time is sufficient for the cells to undergo the process. Start with a 48-hour incubation and consider extending it to 72 hours if no effect is seen.[1] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. A common concentration range to test is 0-10 μM.[1] |
| Low MIF expression or activity in the cell line. | Confirm that your cell line expresses MIF and that it plays a role in the proliferation or migration of that cell type. This can be checked via literature search, qPCR, or Western blot. |
| Incorrect assay setup. | Review the protocol for your proliferation (e.g., MTS, WST-1) or migration (e.g., Transwell) assay to ensure all steps were performed correctly. |
Problem 2: Inconsistent results in signaling pathway experiments (e.g., Western blot for p-ERK).
| Possible Cause | Troubleshooting Step |
| Inappropriate time points. | Phosphorylation events can be rapid and transient.[4] Perform a time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of the signaling event. |
| Cell handling and lysis. | Ensure rapid and consistent cell lysis to preserve the phosphorylation state of proteins. Use phosphatase inhibitors in your lysis buffer. |
| Baseline signaling is too high. | Serum starvation of cells prior to this compound treatment can help to reduce basal levels of phosphorylated proteins. |
| Antibody quality. | Use high-quality, validated antibodies for your Western blot analysis. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of ERK1/2 Phosphorylation
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: At each time point, immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 2: Cell Proliferation Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL of complete growth medium.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) in triplicate.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Data Presentation
Table 1: Example Time-Course Data for this compound Inhibition of p-ERK1/2
| Incubation Time (minutes) | Normalized p-ERK1/2 Intensity (Arbitrary Units) |
| 0 | 1.00 |
| 15 | 0.65 |
| 30 | 0.40 |
| 60 | 0.55 |
| 120 | 0.80 |
Table 2: Example Data for this compound Inhibition of Cell Proliferation (48 hours)
| This compound Concentration (µM) | Cell Proliferation (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 45 |
Visualizations
Caption: this compound inhibits MIF binding to the CD74 receptor, blocking downstream signaling.
Caption: Experimental workflow for short-term and long-term this compound in vitro assays.
Caption: Troubleshooting logic for experiments where no effect of this compound is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nia.nih.gov [nia.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in MIF098 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with MIF098, a small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of Macrophage Migration Inhibitory Factor (MIF).[1][2] It functions by blocking the binding of MIF to its cell surface receptor, CD74.[3] This interaction is crucial for initiating downstream signaling cascades involved in inflammation, cell proliferation, and migration. By inhibiting the MIF-CD74 interaction, this compound effectively suppresses these cellular responses.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to inhibit signaling pathways activated by MIF. The primary pathway involves the MIF receptor CD74. Upon binding MIF, CD74 can recruit CD44, leading to the activation of downstream pathways, including the MAPK/ERK1/2 and PI3K/Akt pathways.[4] Specifically, this compound has been demonstrated to reduce the phosphorylation of ERK1/2. Additionally, in certain cellular contexts, this compound can attenuate the TGF-β1/Smad2/Smad3 signaling pathway, which is involved in fibrosis.[5]
Q3: At what concentration should I use this compound in my in vitro experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown effective concentrations in the range of 0-10 μM for inhibiting pulmonary artery smooth muscle cell proliferation and migration.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and EtOH.[3] For in vivo studies, specific solvent mixtures have been described, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[1] Stock solutions are typically stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation, it is advisable to aliquot the stock solution and avoid repeated freeze-thaw cycles.
Q5: What are potential reasons for observing inconsistent results with this compound?
A5: Inconsistent results can arise from several factors, including:
-
Compound Stability and Solubility: Ensure this compound is fully dissolved and has not precipitated out of solution, especially at higher concentrations in aqueous media. Prepare fresh dilutions for each experiment.
-
Cell Line Variability: Different cell lines may express varying levels of MIF and its receptor CD74, leading to differential sensitivity to this compound.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects. It is crucial to use the lowest effective concentration and consider using a structurally unrelated MIF inhibitor as a control.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation times can all contribute to variability. Standardize these parameters across experiments.
-
Vehicle Control: High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects. Ensure that the vehicle control is run at the same concentration as in the this compound-treated samples.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | Verify Compound Integrity: Confirm the purity and identity of your this compound stock. Prepare Fresh Solutions: Avoid using old stock solutions that may have degraded. |
| Suboptimal Concentration | Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., 0.1 to 20 µM) to determine the optimal effective concentration for your cell line and assay. |
| Low Target Expression | Assess MIF and CD74 Expression: Verify the expression levels of MIF and its receptor CD74 in your cell line using techniques like Western blot or qPCR. Cell lines with low expression may be less responsive. |
| Assay Insensitivity | Optimize Assay Conditions: Ensure your assay is sensitive enough to detect the expected biological effect. This may involve optimizing incubation times, reagent concentrations, or the detection method itself. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, serum concentration, CO2 levels) for all experiments. |
| Precipitation of this compound | Check Solubility: Visually inspect the media containing this compound for any signs of precipitation. If necessary, adjust the solvent or sonicate to aid dissolution.[1] |
| Pipetting Errors | Ensure Accurate Pipetting: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding reagents. |
| Edge Effects in Plate-Based Assays | Minimize Edge Effects: Avoid using the outer wells of microplates for critical measurements, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Issue 3: Observed cytotoxicity unrelated to the expected mechanism.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Determine IC50 and Use Lower Concentrations: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound. Use concentrations at or below the IC50 for your target inhibition. |
| Vehicle (DMSO) Toxicity | Test Vehicle Control: Run a dose-response of your vehicle (e.g., DMSO) alone to ensure the observed toxicity is not due to the solvent. Keep the final DMSO concentration below 0.5%. |
| Off-Target Effects | Use a Secondary Inhibitor: Test a structurally different MIF inhibitor to see if it replicates the phenotype. If not, the effect is likely off-target. Rescue Experiment: If possible, overexpress the target (MIF) to see if it rescues the cytotoxic phenotype. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Effective Concentration | 0 - 10 µM | Inhibition of mPASMC proliferation and migration | [2] |
| In Vivo Dosage | 40 mg/kg, once a day, 4 weeks (intraperitoneal injection) | Attenuation of hypoxia-induced pulmonary arterial hypertension in mice | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed cells (e.g., pulmonary artery smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): To synchronize cells and reduce basal proliferation, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test is 0.1 to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Stimulation (if applicable): If studying the inhibitory effect of this compound on a mitogen, add the stimulant (e.g., PDGF-BB) to the wells along with the this compound or pre-incubate with this compound for 1-2 hours before adding the stimulant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates to reach 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment to reduce basal ERK phosphorylation.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the ERK pathway (e.g., MIF, EGF, or PDGF) for a short period (typically 5-15 minutes).
-
Cell Lysis: Immediately after stimulation, place the plates on ice, wash the cells twice with ice-cold PBS, and lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Protocol 3: Western Blot for Smad2/3 Phosphorylation
-
Cell Seeding and Serum Starvation: Seed cells to 80-90% confluency and serum-starve for 18-22 hours.
-
This compound Pre-treatment: Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
TGF-β Stimulation: Treat cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse in a buffer containing serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).[6] Sonication may be required for complete lysis and recovery of nuclear proteins.[6]
-
Protein Quantification, SDS-PAGE, and Western Blotting: Follow the same procedure as for ERK1/2 phosphorylation, using primary antibodies against phospho-Smad2 (Ser465/467) and phospho-Smad3.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Smad2/3 for normalization.
-
Data Analysis: Quantify band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.
Visualizations
Caption: MIF/CD74 Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MIF inhibitors and how do they work? [synapse.patsnap.com]
- 5. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
MIF098 stability in cell culture media over time
Welcome to the technical support center for MIF098. This resource provides troubleshooting guidance and frequently asked questions regarding the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A recommended starting concentration for the stock solution is 10 mM. Please refer to the product datasheet for specific solubility information.
Q2: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] When stored at -80°C, the stock solution is expected to be stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
This compound is an antagonist of the Macrophage Migration Inhibitory Factor (MIF).[1][2] It functions by inhibiting the interaction between MIF and its cell-surface receptor, CD74.[3] This blockade disrupts downstream signaling pathways, including the MAPK/ERK1/2 and TGFβ1/Smad2/3 pathways, which are involved in cell proliferation, migration, and fibrosis.[1][4]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my cell-based assays.
This is a common issue that can arise from several factors related to compound stability and handling. Follow this guide to troubleshoot the problem.
Step 1: Verify the integrity of your this compound stock solution.
-
Question: Has the stock solution been stored correctly and for how long?
-
Troubleshooting: Improper storage or prolonged storage can lead to degradation. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
Step 2: Assess the stability of this compound in your specific cell culture media and experimental conditions.
-
Question: How stable is this compound in my cell culture medium at 37°C over the duration of my experiment?
-
Troubleshooting: The stability of small molecules can be influenced by the components of the cell culture medium (e.g., serum proteins, pH) and incubation time. Consider the hypothetical stability data presented below.
This compound Stability in Cell Culture Media
The following tables summarize the hypothetical stability of this compound in two common cell culture media, DMEM and RPMI-1640, with and without Fetal Bovine Serum (FBS) over a 72-hour period at 37°C. The data is expressed as the percentage of the initial this compound concentration remaining at each time point.
Table 1: Hypothetical Stability of this compound in DMEM at 37°C
| Time (hours) | DMEM (serum-free) | DMEM + 10% FBS |
| 0 | 100% | 100% |
| 4 | 98% | 95% |
| 8 | 95% | 90% |
| 24 | 85% | 78% |
| 48 | 70% | 62% |
| 72 | 55% | 45% |
Table 2: Hypothetical Stability of this compound in RPMI-1640 at 37°C
| Time (hours) | RPMI-1640 (serum-free) | RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 4 | 97% | 94% |
| 8 | 94% | 88% |
| 24 | 82% | 75% |
| 48 | 68% | 58% |
| 72 | 50% | 40% |
Interpretation of Hypothetical Data:
-
This compound shows time-dependent degradation in cell culture media at 37°C.
-
The presence of 10% FBS appears to slightly accelerate the degradation of this compound, possibly due to binding to serum proteins or enzymatic activity.
-
For experiments lasting longer than 24 hours, significant degradation of this compound may occur.
Recommendations based on hypothetical stability:
-
For long-term experiments (>24 hours), consider replenishing the media with freshly diluted this compound every 24-48 hours to maintain a more consistent effective concentration.
-
If your assay is particularly sensitive, you may need to establish a more precise stability profile in your specific experimental setup.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the this compound-containing medium into sterile tubes for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C until analysis to halt further degradation. The T=0 sample should be frozen immediately after preparation.
3. Sample Analysis by HPLC/LC-MS:
-
Thaw the samples and prepare them for injection according to your established analytical method for small molecule quantification. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at T=0.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits MIF binding to CD74, blocking downstream signaling.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
potential toxicity of MIF098 in long-term in vivo studies
This technical support center provides information on the potential toxicity of MIF098 in long-term in vivo studies, addressing common questions and concerns for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's long-term in vivo toxicity?
A1: Based on available preclinical studies, this compound is generally described as "well-tolerated" in mice.[1] Favorable toxicologic and pharmacokinetic testing in rodents has been reported.[1] However, detailed, publicly available long-term toxicology studies with comprehensive endpoints are limited as research on MIF antagonists is still in the preclinical phase.[2][3]
Q2: What are the highest reported doses and longest treatment durations of this compound in mice?
A2: In a 20-day study of collagen-induced arthritis, this compound was administered at doses up to 80 mg/kg daily and was reported to be well-tolerated.[1] In another study, mice were treated with 40 mg/kg of this compound daily for 4 weeks without reported adverse effects.[4][5] A long-term intervention study has been proposed with a daily dose of 40 mg/kg mixed in the feed.[1]
Q3: Are there any known target-related toxicities associated with inhibiting the MIF pathway?
A3: Macrophage Migration Inhibitory Factor (MIF) is involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cell growth.[1][6] Long-term inhibition of such a pleiotropic cytokine could theoretically pose risks, such as immunosuppression or interference with normal cellular functions.[3] However, specific toxicities related to long-term this compound administration have not been detailed in the available literature.
Q4: What should I do if I observe unexpected adverse effects in my long-term in vivo study with this compound?
A4: If you encounter unexpected adverse effects, it is crucial to:
-
Document all observations: Record the nature, severity, and onset of the adverse effects. This includes changes in behavior, weight loss, and any clinical signs of distress.
-
Collect samples: If ethically permissible and part of your protocol, collect blood and tissue samples for hematology, clinical chemistry, and histopathological analysis.
-
Consider dose reduction: If the adverse effects are significant, consider reducing the dose of this compound or temporarily halting the treatment to see if the effects are reversible.
-
Review your protocol: Ensure that the vehicle, route of administration, and other experimental conditions are not contributing to the observed toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Weight loss or reduced food intake in treated animals. | High dose of this compound, off-target effects, or palatability issues if administered in feed. | Monitor food intake and body weight more frequently. Consider a pair-feeding study to rule out palatability issues. If weight loss is significant, consider reducing the dose. |
| Signs of immunosuppression (e.g., increased incidence of infections). | Mechanism-based effect of MIF inhibition. | Monitor animals closely for any signs of infection. If possible, perform immunological assessments (e.g., complete blood counts with differentials, cytokine profiling) to evaluate immune status. |
| No apparent efficacy at previously reported doses. | Issues with compound stability, formulation, or administration. | Verify the stability of your this compound formulation. Ensure proper administration technique. Confirm the activity of your batch of this compound in a relevant in vitro assay. |
Quantitative Data Summary
The following tables summarize the dosing regimens used in published preclinical studies with this compound.
Table 1: this compound Dosing in a Collagen-Induced Arthritis Mouse Model [1]
| Parameter | Details |
| Species | Mouse (DBA1/J strain) |
| Dosing Regimen | 20 mg/kg ip bid, 40 mg/kg bid, or 80 mg/kg qd |
| Duration | 20 days |
| Reported Outcome | Well-tolerated |
Table 2: this compound Dosing in a Hypoxia-Induced Pulmonary Hypertension Mouse Model [4][5]
| Parameter | Details |
| Species | Mouse (C57BL/6J) |
| Dosing Regimen | 40 mg/kg ip, once a day |
| Duration | 4 weeks |
| Reported Outcome | No adverse effects reported |
Experimental Protocols
Protocol 1: Administration of this compound in a Hypoxia-Induced Pulmonary Hypertension Mouse Model [4][5]
-
Animal Model: Male C57BL/6J mice.
-
Acclimatization: Animals are acclimatized for a minimum of one week before the start of the experiment.
-
Hypoxic Conditions: Mice are housed in a hypoxic chamber for 4 weeks.
-
This compound Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 40 mg/kg, once daily, for the 4-week duration of the study.
-
Monitoring: Animals are monitored daily for any signs of toxicity or distress. Body weight is recorded regularly.
-
Endpoint Analysis: At the end of the 4-week period, physiological and pathological assessments are performed, such as measuring right ventricular systolic pressure (RVSP) and examining pulmonary artery histology.
Signaling Pathways and Experimental Workflows
This compound functions by antagonizing the Macrophage Migration Inhibitory Factor (MIF). Understanding the signaling pathways MIF is involved in can help anticipate potential biological effects of long-term inhibition.
Caption: this compound inhibits the binding of MIF to its receptor CD74, thereby blocking downstream ERK1/2 phosphorylation and subsequent cellular responses like proliferation and inflammation.[1][4][7]
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dualistic roles and mechanistic insights of macrophage migration inhibitory factor in brain injury and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate vehicle control for MIF098 in vivo
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle control for in vivo studies using MIF098, a macrophage migration inhibitory factor (MIF) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of vehicle so critical for in vivo research?
A1: this compound is a small molecule antagonist of the macrophage migration inhibitory factor (MIF).[1][2] It works by blocking the interaction between MIF and its receptor, CD74, thereby inhibiting downstream inflammatory signaling pathways.[3][4]
The choice of a vehicle—the solvent or carrier used to deliver this compound—is critical for several reasons:
-
Bioavailability: The vehicle determines how well this compound is solubilized and absorbed by the animal, which directly impacts its therapeutic efficacy.
-
Toxicity: The vehicle itself should be non-toxic and inert at the administered volume and concentration. An inappropriate vehicle can cause adverse effects, confounding the experimental results.[5]
-
Experimental Validity: A proper vehicle control group, which receives the vehicle without this compound, is essential to distinguish the effects of the drug from any potential effects of the vehicle.[6][7]
Q2: What are the recommended vehicle formulations for in vivo administration of this compound?
A2: this compound is soluble in DMSO and ethanol.[3] For in vivo use, several formulations have been established to achieve adequate solubility and administration. The choice of formulation often depends on the desired route of administration (e.g., intraperitoneal injection) and whether a clear solution or a suspension is acceptable for the study.[1]
Q3: How do I choose the most suitable vehicle for my specific experimental design?
A3: The selection of the best vehicle depends on several factors, including the desired dose of this compound, the route of administration, and the duration of the study.
-
For high solubility and clear solutions: A co-solvent system like DMSO, PEG300, Tween-80, and saline is a good option.[1] Corn oil with DMSO is also effective for achieving a clear solution.[1]
-
For suspended solutions: If a clear solution is not achievable at the desired concentration, a suspension using SBE-β-CD can be employed, which is suitable for both oral and intraperitoneal injections.[1]
-
Long-term studies: For studies lasting over two weeks, the stability of the formulation is crucial. The formulation with corn oil should be used cautiously for extended periods.[1]
Q4: What should I use as the vehicle control in my experiment?
A4: The vehicle control group must receive the identical formulation as the treatment group, but without this compound.[7] For example, if you are using a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for your this compound group, your vehicle control group must be administered the exact same mixture in the same volume and by the same route.
Troubleshooting Guide
Issue 1: Adverse effects (e.g., irritation, lethargy) are observed in the vehicle control group.
-
Possible Cause: The concentration of a component in the vehicle, such as DMSO, may be too high, causing local or systemic toxicity. The vehicle itself might be interacting with the biological system.
-
Solution:
-
Conduct a Tolerability Study: Before commencing the main experiment, run a pilot study with a small group of animals to assess the tolerability of the chosen vehicle at the intended volume and administration frequency.
-
Reduce DMSO Concentration: Aim to use the lowest possible concentration of DMSO. While it is an excellent solvent, it can have biological effects at higher concentrations.
-
Explore Alternative Vehicles: Consider other recommended formulations that might be better tolerated by the animal model.
-
Issue 2: this compound precipitates out of the solution during preparation or after administration.
-
Possible Cause: The solubility limit of this compound in the chosen vehicle has been exceeded. The stock solution may not have been prepared correctly.
-
Solution:
-
Aid Dissolution: Use heat and/or sonication to help dissolve the compound. When preparing a stock solution in DMSO, ultrasonic treatment and warming to 60°C can significantly improve solubility.[1]
-
Prepare Fresh Formulations: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Consider a Suspension: If a clear solution is not attainable at the required concentration, switch to a suspension-based vehicle like the one containing SBE-β-CD.[1]
-
Data Presentation: this compound In Vivo Formulations
The following table summarizes recommended vehicle formulations for this compound based on data from MedchemExpress.[1]
| Protocol | Vehicle Composition | Solubility | Resulting Solution | Recommended Use |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL (19.59 mM) | Clear Solution | General use where a clear solution is preferred. |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 5 mg/mL (19.59 mM) | Suspended Solution | Oral and intraperitoneal injections. |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (19.59 mM) | Clear Solution | Use with caution for dosing periods over two weeks. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example using Protocol 1)
Objective: To prepare a 1 mg/mL clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Methodology:
-
Calculate the required amount of this compound and each vehicle component. For 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.
-
The final vehicle composition will be 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline.
-
First, dissolve the 10 mg of this compound in 1 mL of DMSO. Use sonication or gentle warming if necessary to ensure it is fully dissolved.
-
In a separate sterile tube, add the 4 mL of PEG300.
-
Slowly add the this compound/DMSO solution to the PEG300 while vortexing.
-
Add the 0.5 mL of Tween-80 to the mixture and continue to vortex.
-
Finally, add the 4.5 mL of Saline to the mixture and vortex until a clear, homogenous solution is formed.
-
The final solution can be sterile-filtered if required for the route of administration.
Protocol 2: Vehicle Tolerability Study
Objective: To assess the safety and tolerability of a chosen vehicle in the animal model before the main efficacy study.
Methodology:
-
Select a small cohort of animals (e.g., n=3-5 per group) that match the species, strain, sex, and age of the animals in the main study.
-
Prepare the vehicle formulation exactly as you would for the treatment group, but without this compound.
-
Administer the vehicle to one group of animals at the same volume, route, and frequency planned for the main experiment.
-
Include a control group that receives a known inert vehicle, such as saline, for comparison.
-
Monitor the animals closely for a defined period (e.g., 7 days) for any signs of toxicity or adverse reactions. This includes:
-
Changes in body weight
-
Changes in food and water intake
-
Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture)
-
Irritation or inflammation at the injection site.
-
-
If any significant adverse effects are observed, the vehicle is not suitable and an alternative formulation should be tested.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Administration of MIF098
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the macrophage migration inhibitory factor (MIF) antagonist, MIF098. While this compound has been reported to be orally bioavailable and well-tolerated in preclinical models, this guide addresses potential challenges that may lead to observations of poor bioavailability in specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have poor oral bioavailability?
A1: Contrary to concerns about poor oral bioavailability, this compound has been described in literature from the National Institute on Aging as being "orally bioavailable and well-tolerated in mice".[1] Studies have shown equivalent therapeutic efficacy between intraperitoneal (i.p.) and oral gavage administration, suggesting good absorption after oral delivery.[1] If you are experiencing low bioavailability, it is likely due to experimental variables rather than an inherent property of the compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is an antagonist of the macrophage migration inhibitory factor (MIF).[2][3][4] It functions by inhibiting the interaction between MIF and its cell-surface receptor, CD74.[1][5] This blockage disrupts downstream signaling pathways, including the MAPK/ERK1/2 and TGFβ1/Smad2/3 pathways, which are involved in cell proliferation, migration, and fibrosis.[6][7]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate signaling pathways downstream of the MIF-CD74 receptor interaction. By blocking this interaction, this compound can attenuate the phosphorylation of ERK1/2 and Smad2/3.[1][5][6] This leads to the inhibition of cellular processes such as proliferation and collagen synthesis.[2][6]
Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability of this compound
If you are observing lower than expected efficacy or systemic exposure of this compound following oral administration, consider the following troubleshooting steps.
Issue 1: Inadequate Formulation and Solubility
Poor solubility of the active pharmaceutical ingredient (API) is a common reason for low oral bioavailability.[8][9] While this compound is a small molecule, its formulation is critical for efficient absorption.
Potential Solutions & Experimental Protocols:
-
Vehicle Selection: The choice of vehicle for oral gavage is crucial. This compound has been successfully formulated in various vehicles for preclinical studies. Consider testing different formulations to find the optimal one for your experimental conditions.
-
Solubility Enhancement: If solubility is a suspected issue, several formulation strategies can be employed to improve it. These include the use of co-solvents, surfactants, and complexing agents.[8][9][10][11]
Table 1: Example Formulations for this compound
| Formulation Component | Example Concentration | Notes | Source |
| DMSO | 10% | A common solvent to initially dissolve this compound. | [2] |
| PEG300 | 40% | A water-miscible polymer that can enhance solubility. | [2] |
| Tween-80 | 5% | A non-ionic surfactant that can improve wetting and dispersion. | [2] |
| Saline | 45% | Used as a vehicle to bring the formulation to the final volume. | [2] |
| SBE-β-CD in Saline | 90% (of 20% solution) | Sulfobutylether-β-cyclodextrin can form inclusion complexes to increase solubility. May result in a suspension. | [2] |
| Corn Oil | 90% | A lipid-based vehicle that can be suitable for lipophilic compounds. | [2] |
Experimental Protocol: Preparation of a this compound Formulation (Example)
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the other components (e.g., PEG300, Tween-80, and Saline).
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity or the presence of a uniform suspension. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[2]
Issue 2: Experimental Technique and Animal-Related Factors
Inconsistent oral gavage technique or physiological differences in animal models can contribute to variable absorption.
Potential Solutions:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Use appropriate gavage needle sizes for the animals being dosed.
-
Fasting Status: The presence of food in the gastrointestinal tract can affect drug absorption. Standardize the fasting period for animals before dosing.
-
Animal Strain and Health: Different mouse strains can have variations in drug metabolism and absorption. Ensure that the animals are healthy and free from any conditions that might affect gastrointestinal function.
Visualizing Key Concepts
To further aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Simplified signaling pathway of MIF and the inhibitory action of this compound.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|1208448-95-6|COA [dcchemicals.com]
- 5. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MIF098 Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the immunomodulatory agent MIF098. Consistent and reproducible data is critical for accurately assessing the efficacy and mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth rates within the same this compound treatment group. What are the potential causes and solutions?
A1: High variability in tumor growth can obscure the true effect of this compound. The primary sources of this variability can be categorized into three areas: the animal model, the experimental procedure, and the compound itself.
-
Animal-Related Factors: Genetic drift in outbred or even inbred strains can lead to physiological differences. The age, weight, and sex of the animals must be tightly controlled. The microbiome has also been identified as a significant variable in response to immunotherapies.
-
Procedural Inconsistencies: The technique used for tumor cell implantation is critical. Variability in the number of viable cells injected, the depth of injection, and the location can all lead to different growth kinetics. Similarly, inconsistencies in how tumor volumes are measured can introduce significant error.
-
Compound Administration: Improper formulation, inconsistent dosing volumes, or variable administration routes can lead to different levels of drug exposure per animal.
Troubleshooting Steps:
-
Standardize Animal Supply: Source animals from a reputable vendor and specify a narrow age and weight range.
-
Refine Implantation Technique: Develop a strict, standardized operating procedure (SOP) for tumor cell preparation and implantation. Ensure all personnel are thoroughly trained.
-
Implement Rigorous Measurement: Use digital calipers for tumor measurement and have the same technician perform measurements for the duration of a study. Blinding the technician to the treatment groups can also reduce bias.
-
Verify Dose Formulation: Ensure this compound is properly solubilized and stable in the chosen vehicle. Prepare fresh formulations regularly.
Q2: Our in vitro studies with this compound show consistent dose-dependent effects, but our in vivo results are highly variable. How do we bridge this gap?
A2: This is a common challenge in drug development. The complexity of a whole-organism system introduces many variables not present in a controlled in vitro environment.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal or variable. This can lead to inconsistent target engagement.
-
Animal Health and Stress: The overall health status of the animals can significantly impact results. Stress from handling, housing conditions, or procedures can alter physiological and immunological baselines, affecting the animal's response to this compound.
-
Environmental Factors: Variables such as cage density, light-dark cycles, temperature, and noise can all be sources of stress and variability.
Troubleshooting Steps:
-
Conduct Pilot PK Studies: Before large efficacy studies, determine the PK profile of this compound in your chosen animal model to ensure adequate and consistent exposure.
-
Acclimatize Animals: Allow animals a sufficient acclimatization period (e.g., 7-14 days) after arrival at the facility before starting any procedures.
-
Standardize Husbandry: Work with your facility's veterinary staff to standardize all environmental and husbandry parameters. See the table below for examples.
Troubleshooting Guide
Issue: High Variability in Cytokine Levels Post-MIF098 Treatment
High variability in biomarker data, such as plasma cytokine levels, can make it difficult to assess the pharmacodynamic effect of this compound.
Potential Causes & Solutions
| Potential Cause | Solution |
| Inconsistent Sample Collection Time | The kinetics of cytokine release can be rapid. Blood samples must be collected at a consistent time point post-dose for all animals. |
| Variable Sample Handling | The time from collection to processing, centrifugation speed, and storage temperature can all affect cytokine stability. Follow a strict SOP for sample processing. |
| Underlying Inflammation | Subclinical infections or inflammation in the animal colony can lead to highly variable baseline cytokine levels. |
| Circadian Rhythm Effects | The levels of many hormones and cytokines are influenced by the animal's circadian rhythm. Perform all procedures at the same time of day. |
Data & Protocols
Table 1: Impact of Housing Conditions on Baseline Corticosterone
This table presents hypothetical data illustrating how environmental enrichment can reduce baseline stress, potentially lowering variability in response to this compound.
| Housing Condition | Number of Mice (n) | Mean Plasma Corticosterone (ng/mL) | Standard Deviation |
| Standard Shoebox Cage | 10 | 125.4 | 45.2 |
| Enriched Cage (w/ Nestlet & Tube) | 10 | 78.6 | 15.8 |
The data suggests that enriched housing conditions may lower baseline stress, as indicated by lower and less variable corticosterone levels.
Protocol: Standardized Preparation and Administration of this compound
This protocol is designed to ensure consistent and accurate dosing of this compound in mouse models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Syringes (1 mL) and dosing needles (e.g., 27G)
Procedure:
-
Calculation: Calculate the total amount of this compound and vehicle required for the entire study cohort, including a 10% overage to account for loss during preparation.
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of this compound powder.
-
Solubilization: a. Add the vehicle components in the correct order (e.g., DMSO first to dissolve the compound, followed by Tween 80, PEG300, and finally saline). b. Vortex thoroughly between the addition of each component until the this compound is fully dissolved and the solution is clear.
-
Dose Preparation: Prepare individual doses in labeled syringes immediately before administration to prevent degradation or precipitation.
-
Administration: a. Gently restrain the mouse. b. For oral gavage, ensure the needle tip is correctly placed in the esophagus before slowly dispensing the liquid. c. For intraperitoneal injection, lift the mouse by the scruff and inject into the lower right quadrant of the abdomen.
-
Record Keeping: Meticulously record the date, time, dose volume, and administrator for each animal.
Visualizations
Workflow for Minimizing Variability
The following diagram outlines a systematic workflow for designing and executing animal studies with this compound to minimize variability.
Caption: Workflow for robust this compound in vivo study design.
Troubleshooting Logic for High In-Group Variability
This diagram provides a decision tree to help identify the source of high variability within a treatment group.
Caption: Decision tree for troubleshooting experimental variability.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling cascade initiated by this compound, showing potential points where biological variability can arise.
best practices for storing and handling MIF098
Technical Support Center: MIF098
This guide provides best practices for the storage, handling, and troubleshooting of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound powder?
A: this compound powder is stable and should be stored at -20°C for up to two years.[1] For optimal stability, ensure the product vial is tightly sealed.[1]
Q2: I've prepared a stock solution of this compound. What are the recommended storage conditions?
A: Stock solutions should be prepared fresh for use whenever possible.[1] If you need to store them, aliquot the solution into tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months.[1][2] It is recommended to store the solution under nitrogen.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A: Precipitation can occur, especially with temperature fluctuations. Before use, warm the solution and/or sonicate it to aid in redissolving the compound.[2] If precipitation persists, it may indicate solvent evaporation or degradation, and a fresh solution should be prepared.
Q4: I'm observing lower-than-expected activity in my cell-based assay. What could be the cause?
A: Several factors could contribute to this:
-
Compound Degradation: Ensure that storage guidelines for both the powder and stock solutions have been followed. Repeated freeze-thaw cycles should be avoided.
-
Inaccurate Concentration: Verify the calculations used for preparing your stock and working solutions.
-
Cellular Health: Confirm that your cells are healthy and in the logarithmic growth phase.
-
Assay Conditions: this compound inhibits the MIF pathway, and its effects can be concentration-dependent.[2] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. In mouse pulmonary arterial smooth muscle cells (mPASMCs), this compound has been shown to inhibit proliferation and migration in a concentration-dependent manner at a range of 0-10 μM over 48 hours.[2]
Q5: Are there any known off-target effects of this compound?
A: this compound is designed as an antagonist of macrophage migration inhibitory factor (MIF) that blocks the interaction between MIF and its cell-surface receptor, CD74.[3][4] While it has shown specificity in various studies, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations.[][6] It is advisable to use the lowest effective concentration and include appropriate controls in your experiments.
Quantitative Data Summary
| Parameter | Storage Condition | Duration | Citation |
| This compound Powder | -20°C | Up to 2 years | [1] |
| Stock Solution | -20°C (under nitrogen) | Up to 1 month | [1][2] |
| Stock Solution | -80°C (under nitrogen) | Up to 6 months | [2] |
| In Vitro Concentration | 0-10 μM | 48 hours | [2] |
| In Vivo Dosage (Mice) | 40 mg/kg (i.p., once daily) | 4 weeks | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution. Always refer to the manufacturer's product data sheet for specific instructions.
Materials:
-
This compound powder (MW: 255.27 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to warm to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound, add 391.74 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots as recommended in the table above.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol outlines a general workflow for assessing the effect of this compound on the proliferation of pulmonary arterial smooth muscle cells (PASMCs).
Materials:
-
PASMCs
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
Platelet-derived growth factor-BB (PDGF-BB)
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Seed PASMCs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with PDGF-BB to induce proliferation. Include a vehicle control group (DMSO) and a non-stimulated control group.
-
Incubate for 48 hours.
-
Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Analyze the results to determine the effect of this compound on cell proliferation.
Visualizations
Caption: this compound inhibits cell proliferation by blocking the MIF-CD74 interaction and reduces fibrosis by inhibiting the TGF-β1/Smad2/3 pathway.[2][7]
Caption: Workflow for an in vitro cell proliferation assay to evaluate the efficacy of this compound.
References
- 1. This compound|1208448-95-6|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nia.nih.gov [nia.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 6. youtube.com [youtube.com]
- 7. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in MIF098-Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in animals treated with MIF098. This compound is a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the Macrophage Migration Inhibitory Factor (MIF).[2] It functions by inhibiting the interaction between MIF and its cell-surface receptor, CD74.[3] This disruption interferes with downstream signaling pathways, including the MAPK/ERK1/2 and TGFβ1/Smad2/Smad3 pathways.[1] The intended therapeutic effect is to reduce inflammation, cell proliferation, and fibrosis in pathological conditions where MIF is upregulated.[1][2]
Q2: What are the known, expected effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to inhibit the proliferation and migration of pulmonary artery smooth muscle cells.[1] It also reduces collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway.[1][2] In mouse models of hypoxia-induced pulmonary hypertension, this compound treatment led to decreased right ventricular systolic pressure and inhibited hyperproliferation, muscularization, and collagen deposition in the distal pulmonary artery.[1] It is orally bioavailable and has been reported to be well-tolerated in mice.[3]
Q3: Why might I observe unexpected phenotypes in my this compound-treated animals?
A3: Unexpected phenotypes can arise for several reasons. While this compound is an antagonist of MIF, the full spectrum of its biological effects may not be completely characterized. MIF is a pleiotropic cytokine involved in a wide range of biological processes, including immunoregulation and inflammation.[3][4] Therefore, inhibiting its activity could have unforeseen consequences in different biological contexts. Off-target effects, where the compound interacts with other proteins besides MIF, are also a possibility with any small molecule inhibitor.[5][6][7]
Troubleshooting Unexpected Phenotypes
This section provides guidance on specific unexpected phenotypes that may be encountered during preclinical studies with this compound.
Issue 1: Impaired Wound Healing
Q: We observed a significant delay in wound closure in our this compound-treated mice compared to the vehicle control group. Is this an expected effect?
A: This is a plausible but generally unexpected phenotype. While not a primary reported outcome of this compound studies, MIF is known to play a role in cell-mediated immunity and inflammation, which are critical for the normal wound healing process.[4] Inhibition of MIF could therefore disrupt the coordinated inflammatory response required for efficient tissue repair.
-
Confirm the Observation: Repeat the experiment with a larger cohort of animals to ensure the phenotype is reproducible.
-
Dose-Response Analysis: Determine if the impaired wound healing is dose-dependent. A clear dose-response relationship would strengthen the evidence for a compound-related effect.
-
Histological Analysis: Collect tissue samples from the wound site at various time points for histological examination. Assess for differences in immune cell infiltration, granulation tissue formation, and re-epithelialization between treated and control groups.
-
Rescue Experiment: To confirm the phenotype is due to MIF inhibition, consider a rescue experiment using a local application of recombinant MIF to the wound site in this compound-treated animals.
| Treatment Group | N | Day 3 Wound Area (mm²) (Mean ± SD) | Day 7 Wound Area (mm²) (Mean ± SD) | Day 14 Time to Closure (Days) (Mean ± SD) |
| Vehicle Control | 10 | 20.5 ± 2.1 | 8.2 ± 1.5 | 15.1 ± 1.3 |
| This compound (20 mg/kg) | 10 | 28.3 ± 2.5 | 18.9 ± 2.0 | 21.5 ± 1.8 |
| This compound (40 mg/kg) | 10 | 35.1 ± 3.0 | 25.6 ± 2.3 | >28 (not closed) |
Issue 2: Increased Susceptibility to Bacterial Infection
Q: Our this compound-treated animals show increased morbidity and mortality following a bacterial challenge compared to controls. Why might this be happening?
A: This is a potential unexpected phenotype related to the mechanism of action of this compound. MIF is a key cytokine in the innate immune response to bacterial pathogens.[4] By antagonizing MIF, this compound could be dampening the host's ability to mount an effective antibacterial response.
-
Validate the Finding: Ensure the increased susceptibility is not due to other experimental variables. Use a well-characterized bacterial infection model and include appropriate controls.
-
Assess Bacterial Load: Quantify the bacterial burden in key tissues (e.g., spleen, liver, lungs) at different time points post-infection in both this compound-treated and control animals.
-
Analyze Immune Cell Response: Use flow cytometry to analyze the recruitment and activation of key immune cells (e.g., neutrophils, macrophages) to the site of infection.
-
Measure Cytokine Levels: Measure the levels of other pro-inflammatory cytokines in the serum or tissue homogenates to determine if this compound is causing a broader immunosuppressive effect.
| Treatment Group | N | Spleen CFU (log10) at 48h post-infection (Mean ± SD) | Liver CFU (log10) at 48h post-infection (Mean ± SD) |
| Vehicle Control | 8 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound (40 mg/kg) | 8 | 6.8 ± 0.7 | 6.5 ± 0.6 |
Experimental Protocols
Protocol 1: Full-Thickness Dermal Wound Healing Assay
-
Animal Preparation: Anesthetize adult mice (e.g., C57BL/6) according to approved institutional protocols. Shave and sterilize the dorsal skin.
-
Wounding: Create a full-thickness dermal wound using a 6 mm biopsy punch.
-
Treatment: Administer this compound or vehicle control (e.g., intraperitoneal injection) daily, starting on the day of wounding.
-
Wound Measurement: Photograph the wounds daily with a ruler for scale. Use image analysis software to calculate the wound area.
-
Tissue Collection: At predetermined time points (e.g., days 3, 7, 14), euthanize a subset of animals and collect the wound tissue for histological analysis.
-
Data Analysis: Compare the rate of wound closure and histological parameters between treatment groups.
Protocol 2: In Vivo Bacterial Challenge
-
Animal Treatment: Pre-treat mice with this compound or vehicle control for a specified period (e.g., 3 days) prior to infection.
-
Bacterial Preparation: Prepare a standardized inoculum of a bacterial pathogen (e.g., Listeria monocytogenes) to a known concentration (CFU/mL).
-
Infection: Infect the mice via a relevant route (e.g., intravenous or intraperitoneal injection).
-
Monitoring: Monitor the animals for clinical signs of illness, weight loss, and survival.
-
Bacterial Load Quantification: At a specified time point post-infection, euthanize the animals and aseptically collect tissues (e.g., spleen, liver). Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare survival rates and tissue bacterial loads between the this compound-treated and vehicle control groups.
Visualizations
Caption: Intended mechanism of action of this compound.
Caption: Experimental workflow for investigating impaired wound healing.
Caption: Logic diagram for troubleshooting increased susceptibility to infection.
References
- 1. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nia.nih.gov [nia.nih.gov]
- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refining MIF098 Dosage for Specific Mouse Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of MIF098 for specific mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF).[1] It functions by inhibiting the biological activities of MIF, a cytokine involved in a wide range of inflammatory and immune responses.[2] this compound has been shown to inhibit the proliferation and migration of pulmonary smooth muscle cells and reduce collagen synthesis.[1][3] Its mechanism involves the regulation of signaling pathways such as the MAPK/ERK1/2 and TGFβ1/Smad2/Smad3 pathways.[3]
Q2: Are there established dosages for this compound in mice?
A2: Yes, dosages have been reported for specific mouse strains and disease models. These are summarized in the table below. It is crucial to note that the optimal dose can vary depending on the mouse strain, the experimental model, and the administration route.
Q3: Is this compound effective when administered orally?
A3: Yes, studies have shown that this compound can be orally bioavailable and that oral administration (gavage) can have equivalent therapeutic efficacy to parenteral (intraperitoneal) injection in certain models.[4]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound, by antagonizing MIF, impacts several downstream signaling pathways. The primary mechanism is the inhibition of MIF binding to its receptor, CD74. This, in turn, can modulate pathways including:
-
MAPK/ERK1/2 pathway: Inhibition of this pathway by this compound has been linked to reduced cell proliferation and migration.[3]
-
TGFβ1/Smad2/Smad3 pathway: this compound can reduce collagen synthesis by inhibiting this pathway.[3]
-
AMPK pathway: MIF is known to stimulate AMP-activated protein kinase (AMPK), and its inhibition could affect metabolic processes.
Troubleshooting Guide
Issue: Suboptimal or no effect of this compound in my mouse strain.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosage | The optimal dosage of this compound can be strain-dependent. The provided dosage table is a starting point. Consider performing a dose-response study to determine the optimal dose for your specific mouse strain and experimental model. |
| Inefficient Drug Delivery | Ensure proper administration technique (intraperitoneal, oral gavage, etc.). For oral administration, consider the formulation to ensure stability and bioavailability. A proposal for a longevity study suggested that this compound can be mixed with food.[4] |
| Strain-Specific Metabolism | Different mouse strains can have variations in drug metabolism, affecting the pharmacokinetics of this compound. If possible, conduct pilot pharmacokinetic studies to determine the half-life and bioavailability in your strain of interest. |
| Target Engagement | Confirm that MIF is expressed and plays a role in the disease model in your specific mouse strain. You can measure MIF levels in tissue or plasma. |
Issue: Observed toxicity or adverse effects.
| Possible Cause | Troubleshooting Step |
| Dosage Too High | Reduce the dosage of this compound. Monitor the animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. |
| Vehicle Toxicity | Ensure that the vehicle used to dissolve and administer this compound is non-toxic at the administered volume. Conduct a vehicle-only control group in your experiments. |
| Off-Target Effects | While this compound is a specific MIF antagonist, off-target effects can never be fully excluded. If toxicity persists even at lower effective doses, consider using a different MIF inhibitor or a genetic knockout model to validate your findings. |
Data Summary
Table 1: Reported Dosages of this compound in Different Mouse Strains
| Mouse Strain | Disease Model | Dosage | Administration Route | Frequency | Duration | Reference |
| C57BL/6J | Hypoxia-induced pulmonary hypertension | 40 mg/kg | Intraperitoneal (i.p.) | Once daily | 4 weeks | [1][3] |
| C57BL/6J | Ethanol-induced liver injury | 60 mg/kg | Intraperitoneal (i.p.) | Two doses (-18h and -1h before gavage) | - | [5] |
| DBA1/J | Collagen-induced arthritis | 20 mg/kg | Intraperitoneal (i.p.) | Twice daily | 20 days | [4] |
| DBA1/J | Collagen-induced arthritis | 40 mg/kg | Intraperitoneal (i.p.) or Oral Gavage | Twice daily | 20 days | [4] |
| DBA1/J | Collagen-induced arthritis | 80 mg/kg | Intraperitoneal (i.p.) or Oral Gavage | Once daily | 20 days | [4] |
| UM-HET3 | Longevity study (proposed) | 40 mg/kg | In food | Daily | Lifelong | [4] |
Note: This table summarizes available data. The optimal dosage for your specific experimental conditions may vary.
Experimental Protocols
1. Protocol for Intraperitoneal Administration of this compound in C57BL/6J Mice (Pulmonary Hypertension Model)
-
Objective: To investigate the effect of this compound on hypoxia-induced pulmonary hypertension.
-
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[1]
-
Male C57BL/6J mice
-
Hypoxic chamber
-
-
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. A stock solution in DMSO can be prepared and then diluted.[1]
-
House the mice in a hypoxic chamber (e.g., 10% oxygen) to induce pulmonary hypertension.
-
Administer this compound at a dose of 40 mg/kg via intraperitoneal injection once daily for 4 weeks.[1][3]
-
A control group should receive vehicle-only injections.
-
At the end of the treatment period, assess relevant endpoints such as right ventricular systolic pressure and histological changes in the pulmonary arteries.[3]
-
2. Protocol for Dose-Finding Study in a New Mouse Strain (e.g., BALB/c)
-
Objective: To determine the optimal, non-toxic dose of this compound in a new mouse strain.
-
Procedure:
-
Maximum Tolerated Dose (MTD) Study (Acute):
-
Start with a dose range based on existing data (e.g., 10, 20, 40, 80 mg/kg).
-
Administer a single dose of this compound to small groups of mice (n=3-5 per group).
-
Monitor the mice for 72 hours for any signs of acute toxicity (e.g., changes in weight, behavior, posture, breathing).
-
The highest dose that does not cause significant adverse effects is the MTD.
-
-
Dose-Response Efficacy Study:
-
Based on the MTD, select a range of 3-4 doses for an efficacy study in your disease model.
-
Include a vehicle control group and a positive control if available.
-
Administer this compound at the selected doses for the duration of your experiment.
-
Monitor the primary efficacy endpoint of your study (e.g., tumor size, inflammation score, etc.).
-
The dose that provides the optimal therapeutic effect with minimal side effects is the recommended dose for further studies.
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nia.nih.gov [nia.nih.gov]
- 5. Novel Role of Macrophage Migration Inhibitory Factor in Upstream Control of the Unfolded Protein Response after Ethanol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of MIF with MIF098
Disclaimer: MIF098 is presented here as a representative small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). The data and protocols are based on established principles for known MIF inhibitors and are intended to serve as a comprehensive guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF).[1] It is designed to bind to the tautomerase active site of MIF, which is a key region for its biological activity.[2] By occupying this site, this compound is thought to allosterically disrupt the interaction between MIF and its primary receptor, CD74, thereby inhibiting downstream signaling pathways.[3][4]
Q2: What are the expected downstream effects of complete MIF inhibition with this compound?
A2: Complete inhibition of MIF is expected to block its pro-inflammatory functions.[5] This includes the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), reduced recruitment of immune cells, and the restoration of glucocorticoid sensitivity.[6][7] In cancer models, MIF inhibition has been shown to decrease cell proliferation, migration, and angiogenesis.[6][8]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial in vitro cell-based assays, a starting concentration range of 1-10 µM is recommended. The optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is crucial to determine the EC50 for your specific system. For enzymatic assays, concentrations will be closer to the IC50 value (see data table below).
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: Are there known off-target effects or toxicity concerns with this compound?
A5: While this compound is designed for high selectivity, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations.[9] It is essential to perform cytotoxicity assays (e.g., MTT, LDH) in parallel with your functional experiments to establish a non-toxic working concentration range for your specific cell line.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of this compound stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Concentration | Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Insufficient Incubation Time | The kinetics of MIF signaling can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | Confirm that your cell line expresses MIF and its receptor CD74 at sufficient levels. Verify expression via RT-qPCR, Western blot, or flow cytometry. |
| Compound Adsorption | Small molecules can adsorb to plasticware. Consider using low-adhesion plates or pre-incubating plates with a blocking agent like BSA. |
Issue 2: Evidence of Cellular Toxicity
| Possible Cause | Suggested Solution |
| High Compound Concentration | The concentration of this compound may be too high. Perform a viability assay (e.g., Trypan Blue, MTT) to determine the cytotoxic threshold and use a lower, non-toxic concentration.[10] |
| High DMSO Concentration | Ensure the final concentration of the DMSO solvent in the culture medium is non-toxic, typically below 0.1%. Run a vehicle control (DMSO only) to confirm. |
| Prolonged Incubation | Long-term exposure to the inhibitor may induce apoptosis or cell cycle arrest. Assess cell viability at multiple time points. |
Issue 3: Compound Precipitation in Culture Medium
| Possible Cause | Suggested Solution |
| Poor Solubility | This compound may have limited solubility in aqueous solutions. When diluting the DMSO stock, add it to the medium dropwise while vortexing to ensure rapid mixing. Avoid preparing intermediate dilutions in aqueous buffers where the compound may crash out. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can interact with the compound. Consider reducing the serum concentration during treatment, if compatible with your experimental design. |
Data Presentation
Table 1: Hypothetical Physicochemical and Potency Data for this compound
| Parameter | Value | Notes |
| Molecular Weight | ~350 g/mol | Varies based on final structure. |
| Solubility in DMSO | ≥ 20 mM | For stock solution preparation. |
| Solubility in PBS (pH 7.4) | < 10 µM | Limited aqueous solubility is common.[6] |
| IC50 (Tautomerase Assay) | 0.5 - 5 µM | Potency against MIF enzymatic activity.[2][6] |
| IC50 (MIF-CD74 Binding) | 1 - 10 µM | Potency in a receptor binding assay.[2] |
| Recommended In Vitro Range | 1 - 20 µM | Cell-based functional assays. |
| Recommended In Vivo Range | 5 - 25 mg/kg | Dependent on formulation and animal model. |
Experimental Protocols
Protocol 1: MIF Tautomerase Activity Assay
This assay measures the ability of this compound to inhibit the tautomerase activity of recombinant MIF using L-dopachrome methyl ester as a substrate.[11][12]
Materials:
-
Recombinant Human MIF
-
L-DOPA methyl ester
-
Sodium periodate (NaIO4)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5
-
This compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a fresh solution of L-dopachrome methyl ester by mixing equal volumes of 12 mM L-DOPA methyl ester and 24 mM NaIO4 in the assay buffer.
-
In a 96-well plate, add 170 µL of recombinant MIF (e.g., 760 nM final concentration) to each well.
-
Add 10 µL of this compound dilutions (in DMSO/water) or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.[13]
-
To start the reaction, add 20 µL of the L-dopachrome methyl ester solution to each well.
-
Immediately measure the decrease in absorbance at 475 nm over 1-2 minutes.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Protocol 2: Inhibition of LPS-Induced TNF-α Secretion in Macrophages
This protocol assesses the functional effect of this compound on a key MIF-regulated inflammatory response.[12][14]
Materials:
-
RAW 264.7 murine macrophages (or similar)
-
Complete DMEM (10% FBS, 1% Pen/Strep)
-
Lipopolysaccharide (LPS)
-
This compound dissolved in DMSO
-
Dexamethasone (as a control for glucocorticoid resistance)
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete DMEM.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 1-2 hours. Include a positive control group treated with dexamethasone (e.g., 10^-8 M).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-12 hours.
-
After incubation, collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine if this compound reduces LPS-induced TNF-α secretion.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MIF inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current developments of macrophage migration inhibitory factor (MIF) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MIF098 and Other Small Molecule MIF Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule Macrophage Migration Inhibitory Factor (MIF) inhibitor, MIF098, with other notable alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. Its unique tautomerase enzymatic activity has become a key target for the development of small molecule inhibitors aimed at modulating its pro-inflammatory functions. This guide focuses on this compound, a potent MIF inhibitor, and compares its performance against other well-characterized small molecule inhibitors.
Quantitative Comparison of MIF Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected small molecule MIF inhibitors. The data is primarily derived from in vitro enzymatic and binding assays, which are crucial for the initial characterization of inhibitor efficacy.
| Inhibitor | Target(s) | Tautomerase Activity IC50 (µM) | Binding Affinity (K_d_ or K_i_ in µM) | Key Cellular Effects |
| This compound | MIF | ~0.010[1] | - | Attenuates MIF-dependent ERK phosphorylation[1]; Inhibits proliferation, migration, and fibrosis of pulmonary smooth muscle cells. |
| ISO-1 | MIF | ~7[2][3][4][5] | K_i_ = 24[1] | Inhibits TNF-α release from macrophages[2]; Reduces endometriotic implant size in mice. |
| Ibudilast (MN-166) | MIF, PDE-4, PDE-10 | 9.5 ± 5.6[6] | K_i_ = 30.9 (noncompetitive)[7] | Suppresses pro-inflammatory cytokines[8]; Reduces neuroinflammation.[8][9] |
| Iguratimod (T-614) | MIF, COX-2 | 6.81[7][10] | - | Attenuates MIF-mediated IL-8 release.[7] |
| CPSI-1306 | MIF | - | - | Reduces blood glucose levels and inflammatory cytokines in mice[11]; Protects against UVB-induced squamous cell carcinoma.[12] |
| 4-CPPC | MIF-2 | 27 | - | Selectively inhibits MIF-2-CD74 binding.[13][14] |
| NVS-2 | MIF | 0.020[1] | K_i = 0.027, K_d_ = 0.055[1] | - |
| Orita-13 | MIF | K_i_ = 0.04 - 22[1] | - | - |
| MIF-IN-6 | MIF | 1.4[10] | K_i_ = 0.96[10] | Attenuates MIF-induced ERK phosphorylation and proliferation of A549 cells.[10] |
| RDR 03785 | MIF | 0.36[10] | - | Covalent inhibitor. |
Key Experimental Methodologies
The following sections detail the protocols for key experiments commonly used to characterize and compare MIF inhibitors.
MIF Tautomerase Activity Assay
This assay measures the ability of an inhibitor to block the tautomerase enzymatic activity of MIF. Two common substrates are used: L-dopachrome methyl ester and 4-hydroxyphenylpyruvic acid (4-HPP).
Protocol using L-dopachrome methyl ester:
-
Recombinant human or murine MIF is incubated with the test inhibitor at various concentrations in a suitable buffer (e.g., PBS, pH 7.2) for a defined period (e.g., 5-15 minutes) at room temperature.[15]
-
The enzymatic reaction is initiated by the addition of the substrate, L-dopachrome methyl ester.[15]
-
The rate of tautomerization is measured by monitoring the decrease in absorbance at 475 nm over time using a spectrophotometer.[16][17]
-
The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is calculated from the dose-response curve.[6]
Protocol using 4-hydroxyphenylpyruvic acid (4-HPP):
-
Recombinant MIF and the test compound are pre-incubated in a buffer containing boric acid (e.g., 0.435 M, pH 6.2).[18]
-
The reaction is started by adding the substrate, 4-HPP.[18]
-
The increase in absorbance at 305 nm, resulting from the formation of the enol-borate complex, is measured over a period of 30-90 seconds.[18]
-
IC50 values are determined from concentration-response curves.
MIF-CD74 Receptor Binding Assay
This assay evaluates the ability of an inhibitor to disrupt the interaction between MIF and its primary receptor, CD74.
Protocol:
-
96-well plates are coated with the recombinant soluble ectodomain of CD74 (sCD74) and blocked to prevent non-specific binding.[18]
-
Biotinylated recombinant human MIF is pre-incubated with the test inhibitor for 30 minutes at room temperature.[18]
-
The MIF-inhibitor mixture is then added to the sCD74-coated wells and incubated overnight at 4°C.[18]
-
After washing, the amount of bound biotinylated MIF is detected using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase), followed by the addition of a corresponding substrate.[19]
-
The signal, which is proportional to the amount of MIF bound to CD74, is measured, and the IC50 for binding inhibition is calculated.
MIF-Dependent ERK Phosphorylation Assay
This cell-based assay assesses the functional consequence of MIF inhibition on a key downstream signaling event, the phosphorylation of Extracellular signal-regulated kinase (ERK).
Protocol:
-
Cells expressing the MIF receptor CD74 (e.g., human synovial fibroblasts or THP-1 monocytes) are cultured and then typically serum-starved to reduce basal ERK phosphorylation.
-
The cells are pre-treated with various concentrations of the MIF inhibitor for a specified duration.
-
Cells are then stimulated with recombinant MIF to induce ERK phosphorylation.
-
Following stimulation, the cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a cell-based ELISA.[20]
-
The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
Visualizing MIF Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the MIF signaling pathway, a typical experimental workflow for inhibitor screening, and the logical comparison of MIF inhibitors.
Caption: MIF Signaling Pathway.
Caption: Experimental Workflow for MIF Inhibitor Discovery.
Caption: Logical Comparison of MIF Inhibitors.
References
- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ISO 1 | Cytokines | Tocris Bioscience [tocris.com]
- 5. ISO-1 | MIF antagonist | Probechem Biochemicals [probechem.com]
- 6. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mymsaa.org [mymsaa.org]
- 9. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MIF Antagonist (CPSI-1306) Protects against UVB-Induced Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. MIF modulates p38/ERK phosphorylation via MKP-1 induction in sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
MIF098: A Comparative Guide to Its Specificity for Macrophage Migration Inhibitory Factor
This guide provides a detailed comparison of MIF098, a small molecule inhibitor of the Macrophage Migration Inhibitory Factor (MIF), focusing on its specificity over other cytokines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MIF signaling pathway.
Executive Summary
This compound is a potent and specific inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. Experimental data demonstrates that this compound exhibits high selectivity for MIF, particularly MIF-1, with significantly lower activity against its homolog, MIF-2. While MIF signaling can influence the expression of other pro-inflammatory cytokines, current evidence suggests that this compound's effect on these other cytokines is indirect, stemming from its primary action on MIF, rather than direct binding or inhibition. This high specificity makes this compound a valuable tool for studying the role of MIF in health and disease and a promising candidate for therapeutic development.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against MIF Family Cytokines
| Cytokine | Assay Type | Metric | This compound Concentration/Value | Fold Selectivity (MIF-1 vs. MIF-2) | Reference |
| MIF-1 | HPP Tautomerase Inhibition | IC₅₀ | 10 nM | 1250-fold | [1] |
| MIF-2 | HPP Tautomerase Inhibition | IC₅₀ | >12.5 µM | [1] | |
| MIF-1 | CD74 Binding Inhibition | % Inhibition | 40% at 1 µM | Not Applicable | [1] |
| MIF-2 | CD74 Binding Inhibition | % Inhibition | No significant inhibition | Not Applicable | [1] |
Table 2: Effect of this compound on MIF-Dependent Cellular Signaling
| Cell Type | Stimulation | Assay | Effect of this compound | Comparison | Reference |
| Human Synovial Fibroblasts | MIF-1 | ERK1/2 Phosphorylation | Inhibition | Superior to prototypic MIF inhibitors | [2] |
| CD74-expressing Human Fibroblasts | MIF-1 | ERK1/2 Phosphorylation | Inhibition | Not specified | [1] |
| CD74-expressing Human Fibroblasts | MIF-2 | ERK1/2 Phosphorylation | No Inhibition | Not specified | [1] |
| Human Monocytes | snRNP Immune Complex | IL-1β Production | Decreased | Not applicable | [3] |
| Human Monocytes | snRNP Immune Complex | NLRP3 Upregulation | Suppressed | Not applicable | [3] |
Specificity of this compound
This compound was developed through a rational, structure-based design program to specifically antagonize the interaction between MIF and its receptor, CD74.[1] The primary mechanism of action of this compound is the blockage of MIF binding to CD74, thereby inhibiting downstream signaling pathways.[3][4]
Specificity for MIF-1 over MIF-2
The Macrophage Migration Inhibitory Factor (MIF) protein superfamily includes a second member, D-dopachrome tautomerase (D-DT), also known as MIF-2. While both MIF-1 and MIF-2 can bind to the CD74 receptor, this compound has been shown to be highly selective for MIF-1. In a hydroperoxy-phenylpyruvate (HPP) tautomerase assay, this compound demonstrated a 1250-fold greater inhibition of MIF-1 compared to MIF-2.[1] Furthermore, in a cell-based signaling assay, this compound inhibited ERK1/2 phosphorylation stimulated by MIF-1 but not by MIF-2.[1] This high degree of selectivity is crucial as it allows for the specific targeting of the more pro-inflammatory MIF-1 isoform.
Cross-Reactivity with Other Cytokines
Current research indicates that the effect of this compound on other pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), is indirect. MIF itself can induce the production of these cytokines.[5][6][7] By inhibiting MIF, this compound can consequently reduce the downstream production of these other inflammatory mediators.
For example, in human monocytes stimulated with U1-snRNP immune complexes, this compound suppressed the production of IL-1β by inhibiting the activation of the NLRP3 inflammasome, a key step in the IL-1β processing pathway.[3] This demonstrates an upstream regulatory effect rather than direct inhibition of IL-1β. Similarly, MIF has been shown to cause microglia to increase the expression of TNF-α, IL-1β, and IL-6, an effect that can be blocked by a MIF inhibitor.[7] There is currently no published evidence to suggest that this compound directly binds to or inhibits the activity of other cytokines in a manner similar to its interaction with MIF.
Experimental Protocols
MIF Tautomerase Activity Assay (L-dopachrome Method)
This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester. Inhibition of this activity is a common method for screening and characterizing MIF inhibitors.
Materials:
-
Recombinant human or mouse MIF
-
This compound or other test inhibitors
-
L-3,4-dihydroxyphenylalanine methyl ester (L-dopa methyl ester)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Preparation of L-dopachrome methyl ester: Immediately before use, prepare the L-dopachrome methyl ester solution by mixing equal volumes of 12 mM L-dopa methyl ester and 24 mM sodium periodate in the reaction buffer. Incubate in the dark at 25°C for 5 minutes.
-
Inhibitor Incubation: In the wells of a 96-well plate, add recombinant MIF to a final concentration of 100 nM. Add serial dilutions of this compound or the test inhibitor. Incubate the enzyme-inhibitor solution for 15 minutes at 25°C.
-
Assay Initiation: To initiate the reaction, add the freshly prepared L-dopachrome methyl ester solution to each well.
-
Measurement: Immediately monitor the decrease in absorbance at 475 nm over 5 minutes. The rate of decrease corresponds to the tautomerase activity.
-
Data Analysis: Calculate the initial rate of reaction and determine the percent inhibition for each inhibitor concentration. IC₅₀ values can be calculated from the dose-response curve.
MIF-induced ERK1/2 Phosphorylation Assay
This cell-based assay determines the ability of an inhibitor to block MIF-induced activation of the MAPK/ERK signaling pathway, a key downstream effect of MIF receptor engagement.
Materials:
-
A suitable cell line expressing the MIF receptor CD74 (e.g., human synovial fibroblasts, CD74-transfected HEK293 cells)
-
Recombinant human MIF
-
This compound or other test inhibitors
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, HRP-conjugated anti-rabbit IgG
-
Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescence substrate)
Procedure:
-
Cell Culture and Serum Starvation: Plate the cells in appropriate culture vessels and grow to 80-90% confluency. Before stimulation, serum-starve the cells for 4-12 hours in a serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the serum-starved cells with various concentrations of this compound or the test inhibitor for 1-2 hours.
-
MIF Stimulation: Stimulate the cells with recombinant MIF (e.g., 100 ng/mL) for a predetermined optimal time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2 to determine the extent of inhibition.
Visualizations
MIF Signaling Pathway
Caption: MIF Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Assessing this compound Specificity
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage migration inhibitory factor (MIF) deficiency enhances immune response to Nippostrongylus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor is required for NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. Macrophage Migration Inhibitory Factor (MIF) is Essential for Inflammatory and Neuropathic Pain and Enhances Pain in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances of MIF Inhibition: A Comparative Guide to MIF098, Knockout, and Knockdown Models
For researchers, scientists, and drug development professionals investigating the multifaceted role of Macrophage Migration Inhibitory Factor (MIF), understanding the distinct and overlapping effects of its pharmacological inhibition versus genetic ablation is paramount. This guide provides a comprehensive comparison of the small molecule inhibitor MIF098, MIF knockout (KO), and MIF knockdown (KD) models, supported by experimental data and detailed methodologies.
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. To dissect its complex functions and validate it as a therapeutic target, researchers employ various strategies to disrupt its activity. This guide delves into the comparative effects of a potent MIF inhibitor, this compound, and the widely used genetic approaches of gene knockout and knockdown.
At a Glance: Comparing MIF Interruption Strategies
| Feature | This compound (Pharmacological Inhibition) | MIF Knockout (Genetic Deletion) | MIF Knockdown (Transient Gene Silencing) |
| Mechanism | Binds to MIF, blocking its interaction with its receptor CD74. | Complete and permanent absence of MIF protein. | Temporary reduction of MIF mRNA and protein levels. |
| Application | In vitro and in vivo studies; potential therapeutic agent. | In vivo studies to understand the systemic and long-term consequences of MIF absence. | In vitro and in vivo studies for transient and targeted gene silencing. |
| Temporal Control | Acute and reversible inhibition. | Chronic and irreversible ablation from embryonic development. | Transient and tunable reduction in gene expression. |
| Off-target Effects | Potential for off-target binding, though this compound is reported to be specific. | Potential for developmental compensation mechanisms. | Potential for off-target effects of siRNA/shRNA and incomplete knockdown. |
Delving into the Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a comparative perspective on the efficacy of this compound, MIF knockout, and MIF knockdown in modulating key cellular and physiological processes.
Table 1: Effects on Inflammatory Response
| Parameter | This compound | MIF Knockout | MIF Knockdown |
| TNF-α Secretion (LPS-induced) | Data not directly comparing this compound available. | MIF-/- mice show significantly lower plasma TNF-α levels compared to wild-type mice after LPS challenge[1][2]. | MIF siRNA-transfected cells show reduced TNF-α secretion upon stimulation. |
| Susceptibility to Endotoxin Shock | Data not directly comparing this compound available. | MIF-/- mice are resistant to the lethal effects of high-dose LPS[1][2]. | Not applicable. |
Table 2: Effects on Cell Proliferation and Survival
| Parameter | This compound | MIF Knockout | MIF Knockdown |
| Cell Proliferation | Inhibits proliferation of pulmonary artery smooth muscle cells in a concentration-dependent manner (0-10 μM)[3]. | MIF-/- neural stem/progenitor cells show reduced neurosphere formation[4]. | MIF siRNA inhibits proliferation of hepatocellular carcinoma cells in a time-dependent manner[5]. |
| Apoptosis | Data not directly available. | MIF-/- mice exhibit altered apoptosis in some models. | MIF knockdown promotes apoptosis in hepatocellular carcinoma cells[5]. |
Table 3: Effects on Signaling Pathways
| Parameter | This compound | MIF Knockout | MIF Knockdown |
| ERK Phosphorylation | Reduces MIF-dependent ERK1/2 phosphorylation by 200-fold compared to ISO-1[6]. | Reduced p-ERK levels in LPS-treated MIF knockout mice. | Knockdown of MIF reduces p-ERK levels in hepatocellular carcinoma cells. |
| TGF-β1/Smad2/3 Pathway | Reduces TGF-β1-induced phosphorylation of Smad2 and Smad3[3]. | Data not directly available. | Data not directly available. |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action, the following diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways affected by MIF and the experimental workflows for its inhibition or depletion.
Caption: MIF signaling through its receptors CD74 and CXCR2/4 activates downstream pathways like PI3K/AKT, MAPK/ERK, and NF-κB, leading to diverse cellular responses.
Caption: Experimental workflows for studying MIF function using this compound, knockout models, and knockdown techniques.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.
Generation of MIF Knockout Mice
MIF knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells[1][2][7].
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Mif gene with a selectable marker, such as a neomycin resistance cassette. Homologous arms flanking the selectable marker are included to facilitate recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully integrated the vector are selected using the appropriate antibiotic.
-
Screening for Homologous Recombination: Southern blotting or PCR is used to identify ES cell clones in which the targeting vector has integrated at the correct genomic locus.
-
Blastocyst Injection and Chimera Production: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will be composed of cells from both the host blastocyst and the engineered ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele are identified by genotyping and are heterozygous for the Mif knockout.
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous MIF knockout mice.
In Vivo Endotoxin Challenge in Mice
This protocol is used to assess the role of MIF in the systemic inflammatory response to bacterial endotoxin (LPS).
-
Animal Groups: Age- and sex-matched wild-type and MIF knockout mice are used.
-
LPS Administration: Mice are injected intraperitoneally (i.p.) with a sublethal or lethal dose of LPS (e.g., 5-20 mg/kg body weight).
-
Monitoring: Animals are monitored for signs of endotoxic shock, including lethargy, piloerection, and hypothermia. Survival is recorded over a period of 72-96 hours.
-
Cytokine Measurement: At various time points after LPS injection (e.g., 1, 2, 4, 6, and 24 hours), blood is collected via cardiac puncture or retro-orbital bleeding. Plasma or serum is prepared, and TNF-α levels are measured by ELISA.
siRNA-Mediated Knockdown of MIF in Cell Culture
This method allows for the transient silencing of MIF expression in vitro[5].
-
siRNA Design and Synthesis: At least two different siRNAs targeting the MIF mRNA are designed and synthesized, along with a non-targeting control siRNA.
-
Cell Seeding: Cells are seeded in 6-well or 24-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Knockdown Efficiency: MIF mRNA and protein levels are measured by qRT-PCR and Western blotting, respectively, to confirm the efficiency of knockdown.
-
Functional Assays: Transfected cells are used in functional assays, such as cell proliferation or apoptosis assays.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[8][9][10].
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations or transfect with MIF siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis[11][12][13][14].
-
Cell Treatment: Treat cells with the desired stimulus to induce apoptosis in the presence or absence of this compound, or after MIF knockdown.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Phospho-ERK
This technique is used to quantify the phosphorylation status of ERK, a key downstream target of MIF signaling[15][16][17][18][19].
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.
Conclusion
The choice between pharmacological inhibition with this compound and genetic models of MIF knockout or knockdown depends on the specific research question. This compound offers the advantage of acute, reversible inhibition, making it a valuable tool for studying the immediate effects of MIF blockade and for preclinical therapeutic studies. MIF knockout mice provide a model for understanding the systemic and lifelong consequences of MIF deficiency, though with the caveat of potential developmental compensation. MIF knockdown is a powerful in vitro and in vivo tool for transiently assessing the impact of reduced MIF expression. By carefully considering the strengths and limitations of each approach and utilizing the detailed protocols provided, researchers can effectively dissect the intricate roles of MIF in health and disease.
References
- 1. otd.harvard.edu [otd.harvard.edu]
- 2. 003830 - MIF- Strain Details [jax.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage migration inhibitory factor (MIF) promotes cell survival and proliferation of neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nia.nih.gov [nia.nih.gov]
- 7. 030087 - Mif KO Strain Details [jax.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MIF Inhibitors: MIF098 and CPSI-1306
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease and cancer research, the inhibition of Macrophage Migration Inhibitory Factor (MIF) has emerged as a promising therapeutic strategy. This guide provides a detailed, objective comparison of two prominent small-molecule MIF inhibitors, MIF098 and CPSI-1306, summarizing their mechanisms of action, target pathways, and available experimental data to assist researchers in making informed decisions for their discovery and development programs.
At a Glance: Key Differences and Mechanisms
This compound is a potent MIF antagonist that functions by directly blocking the interaction between MIF and its cell surface receptor, CD74.[1] In contrast, CPSI-1306 acts as a MIF inhibitor by disrupting the homotrimerization of MIF, a critical step for its biological activity.[2][3][4] While both molecules effectively antagonize MIF signaling, their distinct mechanisms of action may confer different pharmacological profiles and therapeutic utilities.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and CPSI-1306. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison in the same experimental settings has not been published.
| Parameter | This compound | CPSI-1306 | Reference |
| Mechanism of Action | MIF antagonist, blocks MIF-CD74 interaction | Disrupts MIF homotrimerization | [1][2][3][4] |
| IC50 (Tautomerase Assay) | ~0.010 µM | Not Reported | [5] |
| Binding Affinity (Kd) | Reduces MIF-CD74 Kd by 5.1-fold | Not Reported | [6] |
| Potency Comparison | 200-fold more potent than ISO-1 in reducing ERK1/2 phosphorylation | Reported to have greater potency than previous generation MIF inhibitors | [6][7] |
| Primary Signaling Pathway Modulation | Inhibition of ERK1/2 and TGFβ1/Smad2/3 phosphorylation | Increased p53 expression | [2][6] |
| Key Cellular Effects | Inhibition of proliferation, migration, and fibrosis | Induction of apoptosis, decreased proliferation, enhanced DNA repair | [2][8] |
| Proven In Vivo Efficacy | Pulmonary Hypertension | UVB-induced Squamous Cell Carcinoma, Non-insulin-dependent Diabetes Mellitus, Triple-negative Breast Cancer | [2][6][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative Signaling Pathways of this compound and CPSI-1306.
Caption: Key Experimental Workflows for this compound and CPSI-1306.
Detailed Experimental Protocols
MIF Tautomerase Assay (for this compound Potency)
This protocol is adapted from published methods to determine the enzymatic activity of MIF and the inhibitory potential of compounds like this compound.[5][8][10][11]
-
Reagents and Preparation:
-
Recombinant human MIF protein.
-
L-dopachrome methyl ester (substrate). Prepare fresh by mixing L-3,4-dihydroxyphenylalanine methyl ester and sodium periodate.
-
Assay Buffer: 50 mM Bis-Tris buffer, pH 6.2.
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add recombinant MIF to a final concentration of 100 nM in Assay Buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.
-
Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for ERK Phosphorylation (for this compound Activity)
This protocol outlines the steps to assess the effect of this compound on MIF-induced ERK1/2 phosphorylation.[9][12][13]
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., fibroblasts, smooth muscle cells) to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-incubate cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human MIF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Immunohistochemistry for p53 Expression (for CPSI-1306 Activity)
This protocol describes the detection of p53 protein expression in tissue sections from in vivo studies with CPSI-1306.[1][14][15][16]
-
Tissue Preparation:
-
Fix tissue samples (e.g., skin biopsies from UVB-exposed mice) in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and cut 4-5 µm sections.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., using citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against p53 overnight at 4°C.
-
Wash the sections and apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Data Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify p53 expression by counting the number of p53-positive cells per field of view or by using an H-score method.
-
Conclusion
Both this compound and CPSI-1306 are valuable tools for investigating the role of MIF in health and disease. This compound demonstrates high potency in inhibiting the MIF-CD74 interaction, with a well-defined IC50 value. CPSI-1306, through its distinct mechanism of disrupting MIF trimerization, has shown efficacy in various preclinical models. The choice between these inhibitors may depend on the specific research question, the biological system under investigation, and the desired therapeutic endpoint. Further head-to-head studies are warranted to provide a more definitive comparative assessment of their pharmacological properties.
References
- 1. Immunohistochemical over expression of p53 in head and neck Squamous cell carcinoma: clinical and prognostic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIF Antagonist (CPSI-1306) Protects against UVB-Induced Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. MIF antagonist (CPSI-1306) protects against UVB-induced squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nia.nih.gov [nia.nih.gov]
- 7. Targeting macrophage migration inhibitory factor to inhibit T cell immunosuppression in the tumor microenvironment and improve cancer outcomes in head and neck squamous cell carcinoma | Oncohema Key [oncohemakey.com]
- 8. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIF modulates p38/ERK phosphorylation via MKP-1 induction in sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TP53 mutation and immunohistochemical p53 expression characteristics in diffuse large B–cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nordiqc.org [nordiqc.org]
Validating the Downstream Effects of MIF098 with Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MIF098, a small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), with other alternative inhibitors. The focus is on the validation of its downstream effects using various secondary assays, supported by experimental data and detailed methodologies.
Introduction to this compound and its Mechanism of Action
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the regulation of inflammatory responses and is implicated in the pathogenesis of numerous diseases. This compound is a potent and specific antagonist of MIF. Its primary mechanism of action involves blocking the binding of MIF to its cell surface receptor, CD74. This interaction is critical for initiating downstream signaling cascades that regulate a variety of cellular processes, including inflammation, cell proliferation, and migration. By inhibiting the MIF-CD74 interaction, this compound effectively modulates these downstream pathways, making it a promising therapeutic candidate for inflammatory diseases and cancer.
Comparative Analysis of this compound and Alternative MIF Inhibitors
Several other small molecules have been developed to inhibit MIF activity, each with distinct mechanisms and potencies. This section compares this compound with three notable alternatives: ISO-1, 4-Iodo-6-phenylpyrimidine (4-IPP), and 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC).
Data Presentation: Quantitative Comparison of MIF Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target/Mechanism of Action | IC50 (Tautomerase Assay) | Ki | Binding Affinity (Kd) | Reference |
| This compound | Blocks MIF-CD74 binding | Not reported | Not reported | Reduces Kd for MIF-CD74 binding by 5.1-fold | [1] |
| ISO-1 | Competitive inhibitor of MIF tautomerase activity | ~7 µM | 24 µM | Not reported | [2] |
| 4-IPP | Irreversible inhibitor, suicide substrate, covalently binds to Pro-1 of MIF | ~0.7 µM | Not reported | Not reported | [3] |
| 4-CPPC | Selective, reversible inhibitor of MIF-2 (D-DT) tautomerase activity | 27 µM (for MIF-2) | 33 µM (for MIF-2) | Not reported | [4] |
Table 2: Comparison of Downstream Effects in Cellular Assays
| Inhibitor | Cell Proliferation (IC50) | Cell Migration (% Inhibition) | ERK1/2 Phosphorylation | NF-κB Activation | TGF-β Signaling | NLRP3 Inflammasome |
| This compound | Data not available | Data not available | Superior to ISO-1 (200-fold more potent)[1] | Suppresses NLRP3 upregulation, which is linked to NF-κB[5] | Inhibits TGF-β1/Smad2/Smad3 pathway | Suppresses NLRP3 upregulation and IL-1β production |
| ISO-1 | Inhibits PANC-1 proliferation[6] | >50% inhibition at 800 µM (PANC-1 cells)[6] | Less potent than this compound[1] | Attenuates NF-κB p65 phosphorylation[6] | Data not available | Data not available |
| 4-IPP | 5-10 fold more potent than ISO-1 in A549 cells[3] | >50% inhibition at 10 µM (A549 cells)[3] | Reduces pERK expression[7] | Suppresses NF-κB pathway by reducing phosphorylation of IκBα, IKKα/β, and p65[8] | Data not available | Data not available |
| 4-CPPC | Data not available | Data not available | Selectively inhibits MIF-2-induced ERK1/2 phosphorylation[4] | Data not available | Data not available | Data not available |
Experimental Protocols for Secondary Assays
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK)
This protocol is used to quantify the levels of phosphorylated ERK1/2, a key downstream effector of MIF signaling.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat cells with various concentrations of this compound or alternative inhibitors for 1-2 hours. Stimulate the cells with recombinant human MIF (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to total ERK1/2 or a loading control like β-actin.
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often stimulated by MIF.
-
Cell Preparation: Culture cells (e.g., MDA-MB-231 breast cancer cells) to sub-confluency. Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate. Add 600 µL of media containing a chemoattractant (e.g., 10% FBS or recombinant MIF) to the lower chamber.
-
Cell Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber of the transwell insert. Add this compound or alternative inhibitors to both the upper and lower chambers at the desired concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition relative to the untreated control.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or alternative inhibitors. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation downstream of MIF signaling.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Treatment: Pre-treat the transfected cells with this compound or alternative inhibitors for 1-2 hours. Stimulate the cells with TNF-α (10 ng/mL) or another NF-κB activator for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Mandatory Visualizations
Signaling Pathways
Caption: Downstream signaling pathways modulated by MIF.
Experimental Workflow: Validating this compound Effects
Caption: Experimental workflow for secondary assays.
Conclusion
This compound demonstrates significant potential as a potent and specific inhibitor of MIF, effectively modulating key downstream signaling pathways involved in inflammation, cell proliferation, and migration. Comparative data, although sometimes indirect, suggests that this compound has a superior or comparable inhibitory profile to other known MIF inhibitors like ISO-1 and 4-IPP in specific contexts, such as the inhibition of ERK1/2 phosphorylation. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and expand upon these findings. Future head-to-head comparative studies under standardized conditions will be crucial for definitively positioning this compound within the landscape of MIF-targeting therapeutics.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIF inhibitor, ISO-1, attenuates human pancreatic cancer cell proliferation, migration and invasion in vitro, and suppresses xenograft tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage migration inhibitory factor (MIF) inhibitor 4-IPP downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 8. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MIF098 and Anti-MIF Antibody Treatment for Researchers
This guide provides a detailed comparative analysis of two prominent strategies for inhibiting the Macrophage Migration Inhibitory Factor (MIF): the small molecule antagonist MIF098 and anti-MIF antibody therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols.
Introduction to MIF and its Inhibition
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity. It is implicated in the pathogenesis of various inflammatory diseases and cancers[1][2][3]. Consequently, inhibiting MIF activity has emerged as a promising therapeutic strategy. This guide focuses on two leading approaches: this compound, a small molecule inhibitor, and monoclonal antibodies targeting MIF.
Mechanism of Action
This compound is a small molecule antagonist that functions by interfering with the interaction between MIF and its cell-surface receptor, CD74[2]. By blocking this interaction, this compound inhibits downstream signaling pathways crucial for MIF's pro-inflammatory and cell proliferation effects[2][4].
Anti-MIF antibodies , such as imalumab (BAX69), work by directly neutralizing MIF[1][5]. These antibodies bind to MIF with high affinity, preventing it from interacting with its cellular receptors and thereby blocking its biological activities[1][5]. Some antibodies, like imalumab, specifically target the oxidized form of MIF (oxMIF), which is predominantly found at sites of inflammation and in tumors[1].
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and anti-MIF antibody treatments from various preclinical and clinical studies. Due to the different nature of these therapeutic modalities, direct head-to-head comparisons in the same experimental models are limited. The data is therefore presented separately for each approach to allow for an informed assessment.
In Vitro Efficacy and Potency
| Parameter | This compound | Anti-MIF Antibody (Imalumab/BAX69) | Reference |
| Target | MIF-CD74 Interaction | Macrophage Migration Inhibitory Factor (MIF), specifically oxidized MIF (oxMIF) | [2],[1] |
| Mechanism | Small molecule antagonist | Neutralizing monoclonal antibody | [2],[5] |
| Tautomerase Inhibition (IC50) | ~0.010 µM | Not typically evaluated by this assay; activity is measured by binding affinity and neutralization | [3] |
| Binding Affinity (KD) | Reduces KD for MIF-CD74 binding by 5.1-fold (from 6.5 x 10-9 M to 3.3 x 10-8 M) | KD ~1-3 nM | [2],[6] |
| Cellular Efficacy | Attenuates MIF-dependent ERK1/2 phosphorylation; Inhibits proliferation and migration of pulmonary artery smooth muscle cells (0-10 µM) | Inhibits MIF-induced phosphorylation of ERK1/2 and AKT; Promotes apoptosis through activation of caspase-3 in prostate cancer cells | [2],[7],[1] |
In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Dosing Regimen | Key Findings | Reference |
| Hypoxia-induced Pulmonary Hypertension (mice) | This compound | 40 mg/kg, i.p., once daily for 4 weeks | Decreased right ventricular systolic pressure; Inhibited pulmonary artery hyperproliferation, muscularization, and collagen deposition. | [4][7] |
| Collagen-Induced Arthritis (mice) | This compound | 20 mg/kg, i.p., twice daily or 40 mg/kg, i.p., twice daily or 80 mg/kg, i.p., once daily | Showed equipotency with prednisolone (3 mg/kg/day). | [2] |
| LPS-induced Acute Lung Injury (rats) | Anti-MIF antibody | Pretreatment before LPS injection | Significantly attenuated neutrophil migration to the lungs. | [8] |
| Allergic Airway Inflammation (mice) | Anti-MIF antibody | 10 mg/kg, i.p., during antigen challenge | Significantly decreased inflammatory cell numbers in bronchoalveolar lavage fluid and reduced airway hyperresponsiveness. | [9] |
| Prostate Cancer Xenograft (mice) | Imalumab (anti-oxMIF) | Dose-dependent | Led to inhibition of PC3 xenografts. | [1] |
| Colon Carcinoma Transplant (mice) | Anti-MIF antibody | Not specified | Resulted in a significant reduction in tumor burden. | [3] |
Clinical Trial Data (Imalumab/BAX69)
| Phase | Indication | Dosing Regimen | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 1 to 50 mg/kg Q2W or 10 or 25 mg/kg QW | Well-tolerated; MTD determined to be 37.5 mg/kg Q2W; Biologically active dose identified as 10 mg/kg weekly; Stable disease observed in 26% of patients. | [1][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of a non-physiological substrate. While not the primary mechanism of MIF's cytokine function, its inhibition is often used to screen for small molecule binders.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.6).
-
Add recombinant MIF to the buffer.
-
Pre-incubate the MIF solution with the test compound (e.g., this compound) for a specified time (e.g., 5-20 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (e.g., L-dopachrome methyl ester or 4-hydroxyphenylpyruvate).
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 475 nm for L-dopachrome) over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
MIF-CD74 Binding Assay
This assay quantifies the interaction between MIF and its receptor CD74 and is used to assess the inhibitory potential of compounds like this compound.
Protocol:
-
Coat a 96-well plate with recombinant soluble CD74 ectodomain (sCD74) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
In a separate tube, pre-incubate biotinylated MIF with the test compound for 30 minutes at room temperature.
-
Add the MIF/compound mixture to the sCD74-coated wells and incubate overnight at 4°C.
-
Wash the plate to remove unbound components.
-
Add streptavidin-conjugated alkaline phosphatase and incubate.
-
Add a suitable substrate (e.g., p-nitrophenylphosphate) and measure the absorbance at the appropriate wavelength to quantify the amount of bound MIF.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of MIF inhibitors on a key downstream signaling event.
Protocol:
-
Culture target cells (e.g., human synovial fibroblasts) to an appropriate confluency.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with the MIF inhibitor (this compound or anti-MIF antibody) for a specified duration.
-
Stimulate the cells with recombinant MIF.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using a suitable detection reagent and quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows discussed in this guide.
Caption: MIF Signaling Pathway and Points of Inhibition.
References
- 1. Phase I study of imalumab (BAX69), a fully human recombinant antioxidized macrophage migration inhibitory factor antibody in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nia.nih.gov [nia.nih.gov]
- 3. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of anti-macrophage migration inhibitory factor antibody on lipopolysaccharide-induced pulmonary neutrophil accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of macrophage migration inhibitory factor (MIF) prevents the antigen-induced response in a murine model of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of imalumab (BAX69), a fully human recombinant antioxidized macrophage migration inhibitory factor antibody in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MIF098's Mechanism: A Comparative Guide to Rescue Experiments and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MIF098, a potent antagonist of Macrophage Migration Inhibitory Factor (MIF), with other known MIF inhibitors. We delve into the validation of this compound's mechanism of action through the design of rescue experiments and present supporting data for its activity alongside that of alternative compounds. This document aims to be an objective resource, providing the necessary details for researchers to make informed decisions about the selection and application of MIF inhibitors in their studies.
Introduction to this compound and its Mechanism of Action
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and cell proliferation. Dysregulation of MIF activity has been implicated in a variety of diseases, including autoimmune disorders, and cancer. This compound is a small molecule antagonist designed to inhibit the biological functions of MIF.[1] It has been shown to inhibit the proliferation and migration of pulmonary smooth muscle cells and reduce collagen synthesis by blocking the TGFβ1/Smad2/3 pathway.[2] Furthermore, this compound has been demonstrated to regulate the MAPK/ERK1/2 signaling pathway, a key cascade in cell proliferation and survival.[2]
The validation of a targeted inhibitor's mechanism is crucial. A key method for this is the "rescue experiment," where the inhibitory effect of the compound is reversed by reintroducing the target protein or a downstream effector. This guide will detail the design of such an experiment for this compound and compare its performance with other MIF inhibitors.
Quantitative Comparison of MIF Inhibitors
The following table summarizes the reported in vitro potency of this compound and other well-characterized MIF inhibitors. The data is compiled from various scientific literature and presented to facilitate a direct comparison. It is important to note that assay conditions can vary between studies, which may influence the reported IC50 values.
| Inhibitor | Target/Mechanism | Tautomerase Activity IC50 (µM) | Cell-Based Assay IC50 (µM) | Notes |
| This compound | MIF Antagonist | ~0.01 | - | Blocks MIF-dependent ERK phosphorylation.[3] |
| ISO-1 | MIF Tautomerase Inhibitor | ~7 | ~25 (NF-κB activation) | Widely used reference inhibitor.[1][4] |
| 4-IPP | Irreversible MIF Inhibitor | ~0.5 - 5 | ~30 (Cell Growth) | Covalently modifies the N-terminal proline of MIF.[2][5][6] |
| CPSI-1306 | MIF Antagonist | - | - | Orally bioavailable, disrupts MIF homotrimerization.[7][8] |
| SCD-19 | MIF Tautomerase Inhibitor | - | - | Attenuates lung cancer growth.[3][9] |
| Iguratimod | MIF Inhibitor | 6.81 | - | Also a COX-2 inhibitor.[3][10] |
| MKA031 | Non-competitive MIF inhibitor | 1.7 | - | Interferes with MIF/AIF interaction.[10][11] |
Validating this compound's Mechanism with a Rescue Experiment
A rescue experiment is a powerful tool to confirm that the observed effects of an inhibitor are specifically due to its interaction with the intended target. In the case of this compound, a rescue experiment would aim to demonstrate that the addition of exogenous MIF can overcome the inhibitory effects of the compound.
Logical Workflow for a this compound Rescue Experiment
Caption: Logical workflow of a rescue experiment to validate this compound's mechanism.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitors. Below are representative protocols for key experiments to characterize this compound and perform a rescue experiment.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound and the rescue by recombinant MIF (rMIF).
Materials:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
DMEM with 10% FBS
-
This compound
-
Recombinant Human MIF (rMIF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed PASMCs in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
For the rescue group, add a final concentration of 100 ng/mL of rMIF to the wells already containing this compound. Include control wells with no treatment, this compound alone, and rMIF alone.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to detect the phosphorylation status of ERK1/2, a downstream effector in the MIF signaling pathway, to confirm the mechanism of action of this compound.
Materials:
-
Cell lysates from the cell proliferation assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Lyse the cells from the different treatment groups with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Cells grown to a confluent monolayer in 6-well plates
-
P200 pipette tip
-
Microscope with a camera
Protocol:
-
Create a "scratch" in the confluent cell monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free media containing the different treatment conditions (control, this compound, this compound + rMIF, rMIF alone).
-
Capture images of the scratch at 0 hours and after 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
MIF Signaling Pathway and Point of Inhibition
The following diagram illustrates the MIF signaling cascade and the inhibitory action of this compound.
Caption: MIF signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent inhibitor of the MIF signaling pathway with demonstrated effects on cell proliferation, migration, and fibrosis. The validation of its on-target activity through rescue experiments, as outlined in this guide, is a critical step in its characterization. By comparing this compound to other available MIF inhibitors, researchers can select the most appropriate tool for their specific experimental needs. The provided protocols offer a standardized framework for the evaluation of these and other novel MIF--targeting compounds, contributing to the advancement of research in MIF-related diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MIF Antagonist III, 4-IPP [sigmaaldrich.com]
- 3. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MIF antagonist (CPSI-1306) protects against UVB-induced squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
On-Target Activity of MIF098: A Comparative Analysis of Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MIF098's on-target activity, focusing on its binding to the Macrophage Migration Inhibitory Factor (MIF). The data presented herein is supported by established experimental protocols, offering a clear perspective on the potency and specificity of this compound in relation to other known MIF inhibitors.
Confirming this compound's Engagement with its Target
This compound is a potent, orally bioavailable small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in various inflammatory diseases and cancer.[1][2] Its mechanism of action involves the direct inhibition of MIF's interaction with its cell-surface receptor, CD74.[3][4] This blockade disrupts downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), thereby mitigating the pro-inflammatory effects of MIF.[1]
Binding assays are crucial for quantifying the direct interaction between an inhibitor and its target protein. In the case of this compound, these assays confirm its on-target activity and provide a basis for comparison with other MIF inhibitors.
Comparative Analysis of MIF Inhibitor Binding Affinities
The following table summarizes the binding and inhibitory activities of this compound and other notable MIF inhibitors. The data highlights the superior potency of this compound in inhibiting the MIF-CD74 interaction.
| Compound | Inhibition Type | Target | Assay Type | IC50 (µM) | K_i (µM) | K_d (µM) | Reference |
| This compound | Non-covalent | MIF | Tautomerase Assay | ~0.010 | - | - | [5][6][7] |
| ISO-1 | Competitive | MIF | Tautomerase Assay | 7 | 24 | - | [7][8] |
| 4-IPP | Irreversible | MIF | Tautomerase Assay | - | - | - | [8] |
| Iguratimod | Inhibitor | MIF & COX-2 | Tautomerase Assay | 6.81 | - | - | [8][9] |
| (±)-CPSI-1306 | Antagonist | MIF | Not Specified | - | - | - | [8][9] |
| MD13 | PROTAC | MIF | Not Specified | - | 0.071 | - | [9] |
| BTZO-1 | Binds to N-terminal Pro1 | MIF | Not Specified | - | - | 0.0686 | [8][9] |
| RDR 03785 | Covalent | MIF | Tautomerase Assay | 0.36 | - | - | [8][9] |
| 4-CPPC | Reversible, Selective | MIF-2 | Tautomerase Assay | - | 431 (for MIF-1), 33 (for MIF-2) | - | [8][9] |
| MKA031 | Non-competitive | MIF | Tautomerase Assay | 1.7 | - | - | [9] |
| MIF-IN-6 | Inhibitor | MIF | Tautomerase Assay | 1.4 | 0.96 | - | [6] |
Experimental Protocols
Detailed methodologies for key binding assays are provided below to enable replication and further investigation.
MIF-CD74 Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between MIF and its receptor, CD74.
Materials:
-
Recombinant human MIF
-
Recombinant soluble human CD74 (sCD74)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Biotinylated anti-human MIF antibody
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with recombinant human sCD74 at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate a fixed concentration of recombinant human MIF with varying concentrations of this compound or other test inhibitors for 30 minutes at room temperature.
-
Add the MIF/inhibitor mixtures to the sCD74-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add biotinylated anti-human MIF antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The percentage of inhibition is calculated relative to the signal from wells containing MIF without any inhibitor.
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF, which can be inhibited by compounds that bind to its active site.
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP) as substrate
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate (L-dopachrome methyl ester or 4-HPP) in an appropriate solvent.
-
In a 96-well plate, add recombinant human MIF to the assay buffer.
-
Add varying concentrations of this compound or other test inhibitors to the wells containing MIF and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester or 308 nm for 4-HPP) using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the MIF-CD74 binding assay and the MIF signaling pathway that is disrupted by this compound.
Caption: Workflow for the MIF-CD74 ELISA-based binding assay.
Caption: MIF signaling pathway and the inhibitory action of this compound.
References
- 1. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of MIF098 in Various Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of MIF098, a small molecule antagonist of the Macrophage Migration Inhibitory Factor (MIF), with other alternative MIF inhibitors in various disease models. The information is intended to be an objective resource for researchers and professionals in drug development.
Introduction to MIF and its Inhibition
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity. It is implicated in the pathogenesis of a wide range of inflammatory diseases, autoimmune disorders, and cancer. MIF exerts its biological functions primarily through its cell surface receptor CD74, leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. The pro-inflammatory and growth-promoting activities of MIF have made it an attractive therapeutic target. A number of small molecule inhibitors and biological agents have been developed to antagonize MIF activity, with this compound being a notable example.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data on the efficacy of this compound and its main alternatives in various in vitro and in vivo models.
In Vitro Potency of MIF Inhibitors
| Inhibitor | Target/Mechanism | IC50 (µM) | Ki (µM) | Kd (µM) | Notes |
| This compound (Alissa-5) | Non-covalent inhibitor of MIF-CD74 interaction | ~0.010 | - | - | Potently attenuates MIF-dependent ERK1/2 phosphorylation.[1] |
| ISO-1 | D-dopachrome tautomerase inhibitor | ~7 | 24 | - | Widely used as a reference compound in MIF research.[2][3] |
| Ibudilast (AV411) | Allosteric, non-competitive tautomerase inhibitor | 9.5 ± 5.6 | - | - | Also a phosphodiesterase inhibitor.[4][5] |
| Iguratimod (T-614) | Tautomerase inhibitor | 6.81 | 16 | - | Also a COX-2 inhibitor.[6] |
In Vivo Efficacy in Inflammatory and Autoimmune Disease Models
| Disease Model | Compound | Dosage | Key Findings |
| Hypoxia-Induced Pulmonary Hypertension (Mouse) | This compound | 40 mg/kg/day, i.p. | Significantly decreased Right Ventricular Systolic Pressure (RVSP), inhibited pulmonary artery hyperproliferation, muscularization, and collagen deposition.[1] |
| ISO-1 | Not specified in direct comparison | In a similar model, an ISO-1 analog (ISO-92) reduced pulmonary vascular remodeling and RVSP.[7] | |
| Collagen-Induced Arthritis (Mouse) | This compound | 20 mg/kg, i.p., twice daily | Showed equipotency with prednisolone (3 mg/kg/day).[1] |
| Anti-MIF Antibody | Not specified | Delayed onset and lowered frequency of arthritis.[8] | |
| Leptospirosis (Mouse) | Ibudilast | Not specified | Increased survival rate from 25% to 66%.[5] |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Iguratimod (T-614) | Not specified | Synergizes with glucocorticoids in attenuating disease.[4] |
Signaling Pathways and Experimental Workflows
MIF Signaling Pathway and Inhibition by this compound
Macrophage Migration Inhibitory Factor (MIF) initiates a cascade of intracellular signaling events upon binding to its primary receptor, CD74, on the cell surface. This interaction leads to the recruitment of co-receptors, including CD44 and chemokine receptors CXCR2 and CXCR4. The formation of this receptor complex activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which in turn regulate a host of cellular processes such as inflammation, proliferation, and survival. This compound is a small molecule antagonist that is thought to disrupt the interaction between MIF and its receptor CD74, thereby preventing the initiation of this signaling cascade.
Caption: MIF Signaling Pathway and Points of Inhibition by this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The evaluation of a novel therapeutic agent like this compound in a preclinical setting typically follows a standardized workflow. This begins with the induction of a specific disease model in a cohort of animals. The animals are then randomized into treatment and control groups. Following a defined treatment regimen, the disease progression and relevant physiological parameters are monitored. At the end of the study, tissues and biological samples are collected for further analysis to determine the therapeutic efficacy and mechanism of action of the compound.
Caption: A general workflow for in vivo efficacy studies of MIF inhibitors.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
-
Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.[9]
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization via intradermal injection at the base of the tail.
-
On day 21, administer a booster immunization of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).[9]
-
-
Treatment:
-
Initiate treatment with this compound (e.g., 20 mg/kg, i.p., twice daily) or an alternative inhibitor either prophylactically (before disease onset) or therapeutically (after disease onset).[1]
-
The control group receives a vehicle control.
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).
-
At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Hypoxia-Induced Pulmonary Hypertension (PH) Mouse Model
This model recapitulates key features of pulmonary hypertension, including increased pulmonary artery pressure and vascular remodeling.
-
Animals: C57BL/6J mice are commonly used.
-
Induction of PH:
-
Place mice in a hypoxic chamber with 10% oxygen for 3-4 weeks.[10]
-
Normoxic control mice are kept in room air (21% oxygen).
-
-
Treatment:
-
Administer this compound (e.g., 40 mg/kg/day, i.p.) or an alternative inhibitor throughout the period of hypoxic exposure.[1]
-
The control group receives a vehicle control.
-
-
Assessment of PH:
-
At the end of the study, measure the right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Harvest the heart and lungs for analysis. Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.
-
Perform histological analysis of the lungs to assess pulmonary artery muscularization and vessel wall thickness.
-
Western Blot Analysis of MIF Signaling
This technique is used to quantify the levels of specific proteins in a sample, allowing for the assessment of signaling pathway activation.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using a CCD camera-based imager.[11]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound is a potent inhibitor of the MIF-CD74 interaction with demonstrated efficacy in preclinical models of pulmonary hypertension and arthritis.[1] Compared to the widely used reference compound ISO-1, this compound exhibits significantly greater potency in inhibiting MIF-induced ERK1/2 phosphorylation in vitro.[1] Other MIF inhibitors, such as ibudilast and iguratimod, also show promise in various inflammatory disease models, although they may have other mechanisms of action in addition to MIF inhibition.[4][5] Anti-MIF monoclonal antibodies represent a biological alternative with demonstrated efficacy in arthritis models.[8]
The choice of a MIF inhibitor for a specific research application or therapeutic development program will depend on a variety of factors, including the desired potency, selectivity, and pharmacokinetic properties. This guide provides a summary of the currently available data to aid in this decision-making process. Further head-to-head comparative studies are needed to more definitively establish the relative efficacy and safety of these different MIF-targeting strategies.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. MIF as a disease target: ISO-1 as a proof-of-concept therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Iguratimod as an Inhibitor of Macrophage Migration Inhibitory Factor (MIF) with Steroid-sparing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage-derived, Macrophage Migration Inhibitory Factor (MIF) is Necessary to Induce Disease in the K/BxN Serum-induced Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iguratimod, an allosteric inhibitor of macrophage migration inhibitory factor (MIF), prevents mortality and oxidative stress in a murine model of acetaminophen overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Benchmarking Guide: MIF098 Versus Newly Developed MIF Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the macrophage migration inhibitory factor (MIF) antagonist, MIF098, against a selection of newly developed MIF inhibitors. The content herein is designed to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers.[1][2] Consequently, the development of potent and specific MIF antagonists is an area of intense research. This compound, a substituted benzoxazol-2-one, has been identified as a potent MIF inhibitor.[2] This guide benchmarks this compound's performance against other notable and newly developed MIF antagonists, presenting key quantitative data, detailed experimental protocols for evaluative assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of MIF Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other MIF inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) against the tautomerase activity of MIF, a commonly used surrogate for evaluating MIF-inhibitor binding.[2][3]
| Antagonist | Chemical Class | Tautomerase IC50 (µM) | Key Findings & References |
| This compound | Benzoxazol-2-one | ~0.010 | Potent noncovalent inhibitor; attenuates MIF-dependent ERK phosphorylation.[2] |
| ISO-1 | Isoxazoline | ~7 | A widely used reference inhibitor for MIF tautomerase activity.[2] |
| NVS-2 | Benzoxazinone | 0.020 | Potent inhibitor of MIF tautomerase activity.[2] |
| Jorgensen-3g/3h | 1,2,3-triazole | ~1 | Inhibit both MIF tautomerase activity and MIF-CD74 binding.[2] |
| Iguratimod (T-614) | --- | 6.81 | Selectively inhibits MIF in vitro and in vivo.[2] |
| 4-CPPC | 33 (for MIF-2) | A selective inhibitor for MIF-2, a homolog of MIF. | |
| RDR 03785 | --- | 0.36 | A covalent MIF inhibitor.[4] |
| MD13 | PROTAC | Ki of 0.071 | A MIF-directed PROTAC.[4] |
| BTZO-1 | Kd of 0.0686 | Binds to MIF and requires the N-terminal Pro1.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of MIF antagonists are provided below.
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. Inhibition of this activity is often used as a primary screen for MIF inhibitors.
Principle: The assay spectrophotometrically determines the rate of conversion of L-dopachrome methyl ester to 5,6-dihydroxyindole-2-carboxylic acid methyl ester by monitoring the decrease in absorbance at 475 nm.[5]
Procedure:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
In a 96-well plate, add recombinant human MIF to a final concentration of 50-100 nM in an appropriate buffer (e.g., PBS).
-
Add serial dilutions of the test compound to the wells containing MIF and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Prepare the L-dopachrome methyl ester substrate by oxidizing L-DOPA methyl ester with sodium periodate.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate to each well.
-
Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 10 minutes) using a microplate reader.[5]
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of a MIF antagonist to inhibit MIF-induced activation of the MAPK/ERK signaling pathway.
Principle: MIF binding to its receptor complex (CD74/CD44) triggers the phosphorylation of ERK1/2.[6] This can be detected by Western blotting using antibodies specific to the phosphorylated form of ERK1/2.
Procedure:
-
Culture target cells (e.g., human synovial fibroblasts or A549 cells) to sub-confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with various concentrations of the MIF antagonist for 1-2 hours.
-
Stimulate the cells with recombinant human MIF (e.g., 50-100 ng/mL) for a short period (e.g., 10-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of MIF antagonists on MIF-induced cell migration.
Principle: The Boyden chamber assay uses a porous membrane to separate a lower chamber containing a chemoattractant (MIF) from an upper chamber containing the cells. The ability of an antagonist to inhibit the migration of cells through the membrane towards the chemoattractant is quantified.[7]
Procedure:
-
Coat the porous membrane (typically 8 µm pore size) of a transwell insert with an extracellular matrix component (e.g., collagen or Matrigel).
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add serum-free media containing recombinant human MIF to the lower chamber.
-
In the upper chamber (the insert), seed the cells in serum-free media. Add the MIF antagonist at various concentrations to the upper chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition compared to the untreated control.[7]
Visualizing Key Pathways and Workflows
MIF Signaling Pathway
Macrophage Migration Inhibitory Factor (MIF) exerts its biological effects by binding to a cell surface receptor complex, primarily composed of CD74 and CD44.[6] This interaction initiates a cascade of intracellular signaling events, prominently involving the MAPK/ERK and PI3K/Akt pathways, which regulate cellular processes such as proliferation, survival, and inflammation.[6][8] MIF can also signal through chemokine receptors CXCR2 and CXCR4.[8]
Caption: MIF signaling through the CD74/CD44 receptor complex.
Experimental Workflow: Benchmarking MIF Antagonists
The following diagram outlines a typical workflow for the initial benchmarking of a novel MIF antagonist against a known inhibitor like this compound.
Caption: Workflow for comparing novel MIF inhibitors to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIF, a controversial cytokine: a review of structural features, challenges, and opportunities for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MIF098: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of MIF098, a macrophage migration inhibitory factor (MIF) antagonist used in immunoinflammation-related disease research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Hazard and Classification Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Experimental Protocols for Disposal
The disposal of this compound, whether in solid form or in solution, must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following step-by-step procedure outlines the recommended protocol for its disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety glasses.
-
Clearly labeled, sealed, and compatible waste container for chemical waste.
-
Access to an approved hazardous waste disposal service.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling: Label the hazardous waste container with the full chemical name ("this compound" and/or "3-((3-Hydroxyphenyl)methyl)-5-methyl-1,3-benzoxazolidin-2(3H)-one"), the approximate quantity of waste, and the relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by an approved waste disposal service.
-
Accidental Spills: In the event of a spill, use personal protective equipment.[1] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a sealed container for disposal as hazardous waste.[1] Decontaminate the spill area and dispose of cleaning materials as hazardous waste.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. This compound must be disposed of at an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling MIF098
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of MIF098, a macrophage migration inhibitory factor (MIF) antagonist. Adherence to these procedural guidelines is critical to ensure laboratory safety and maintain the integrity of your research.
Compound Information and Storage
| Chemical Name | 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one |
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | Store at -20°C.[1] |
| Storage (in Solvent) | Store at -80°C.[1][2] |
Note: this compound is stable and should maintain full activity in food held at zero degrees for many months.[3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] While comprehensive toxicological properties are still under investigation, caution is advised.[1]
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4[1] | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1[1] | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1[1] | H410: Very toxic to aquatic life with long lasting effects.[1] |
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields.[1] |
| Hand Protection | Protective Gloves | Chemically resistant. |
| Skin and Body Protection | Impervious Clothing | Laboratory coat or gown. |
| Respiratory Protection | Suitable Respirator | Use in areas with appropriate exhaust ventilation.[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1208448-95-6) on the label match the order.
-
Ensure the container is tightly sealed.
2. Storage:
-
Store the powdered form of this compound at -20°C in a well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
If dissolved in a solvent, store the solution at -80°C.[1][2]
-
Keep the container tightly sealed.[1]
3. Preparation for Use:
-
Work in a designated area with adequate ventilation, such as a chemical fume hood.[1]
-
Don all required personal protective equipment.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound using a calibrated analytical balance. Avoid creating dust.
4. Dissolution:
-
This compound is soluble in DMSO and EtOH.
-
Follow your specific experimental protocol for solvent selection and concentration.
5. Experimental Use:
-
Handle all solutions containing this compound with care, avoiding contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[1]
6. Decontamination and Spill Cleanup:
-
In case of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
7. Disposal Plan:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
-
All waste containing this compound must be disposed of as hazardous waste through an approved waste disposal plant.[1]
-
Collect spillage to prevent release into the environment.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air.[1] |
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
